KSC-34
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN7O/c1-3-12-24-19-26-20(25-14-13-23-18(30)16-22)28-21(27-19)29(2)15-8-7-11-17-9-5-4-6-10-17/h1,4-6,9-10H,7-8,11-16H2,2H3,(H,23,30)(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGDVCZDAPRIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC1=CC=CC=C1)C2=NC(=NC(=N2)NCC#C)NCCNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of KSC-34?
An In-depth Technical Guide to the Mechanism of Action of KSC-34
Introduction
This compound is a potent and selective covalent inhibitor of Protein Disulfide Isomerase A1 (PDIA1), an essential oxidoreductase and molecular chaperone localized in the endoplasmic reticulum (ER).[1][2] PDIA1 plays a crucial role in the folding of secretory pathway proteins by catalyzing the formation, reduction, and isomerization of disulfide bonds.[1][3] It contains two catalytic active-site domains, 'a' and 'a'', each with a Cys-Gly-His-Cys (CGHC) motif.[2][3] this compound distinguishes itself by exhibiting high selectivity for the 'a' active site, providing a valuable tool for dissecting the specific functions of this domain and exploring the therapeutic potential of site-selective PDI inhibitors.[1][4]
Core Mechanism of Action
This compound functions as a covalent modifier of PDIA1.[5][6][7] The molecule was designed with a (4-phenylbutyl)methylamine element to optimize binding to the 'a' active site of PDIA1 and a chloroacetamide electrophile for targeted covalent modification.[1][2][7] This electrophilic group forms a covalent bond with the cysteine 53 (C53) residue within the CGHC motif of the 'a' domain.[1][2] This irreversible modification leads to a time-dependent inhibition of the reductase activity of PDIA1.[1][3][8]
Caption: Covalent modification of PDIA1 by this compound.
Signaling Pathway Implications
The selective inhibition of the PDIA1 'a' site by this compound has significant consequences for protein folding and secretion. A key finding is that this compound treatment leads to a decrease in the secretion of destabilized, amyloidogenic antibody light chains (ALLC).[1][2][3][9] The proper folding of these light chains is highly dependent on PDIA1 activity.[1] By inhibiting PDIA1, this compound disrupts this process, reducing the extracellular load of pathogenic proteins.[3][4]
Importantly, this targeted inhibition does not appear to induce global ER stress. This compound has been shown to have minimal sustained effects on the cellular unfolded protein response (UPR), a signaling pathway typically activated by the accumulation of misfolded proteins in the ER.[1][3][4][9] This suggests that the selective inhibition of the 'a' site is well-tolerated by the cell's overall protein folding machinery.[1]
Caption: Cellular effects of this compound on protein folding pathways.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized through various in vitro and cellular assays.
| Parameter | Value | Description |
| IC₅₀ | 3.5 µM | The half maximal inhibitory concentration against PDIA1.[2][5][6][7] |
| k_inact_ / K_I_ | 9.66 × 10³ M⁻¹s⁻¹ | The second-order rate constant for time-dependent inhibition of PDIA1 reductase activity in vitro.[1][2][3][4][8] |
| Selectivity | 30-fold | Preference for the 'a' active site over the 'a'' active site of PDIA1.[1][2][3][4][5][6][9] |
Experimental Protocols
The mechanism of action of this compound was elucidated through a series of key experiments designed to assess its potency, selectivity, and cellular effects.
1. Gel-Based Fluorescence Screening: This initial screen aimed to identify compounds with improved covalent modification of PDIA1.[1] this compound contains a bioorthogonal alkyne handle, which facilitates rapid screening. Purified PDI family members were incubated with this compound, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-fluorophore conjugate. The covalent modification was then visualized and quantified by in-gel fluorescence.
2. Insulin Turbidity Assay: This in vitro assay measures the reductase activity of PDI.[1] PDIA1 reduces the disulfide bonds in insulin, causing the insulin B chain to aggregate, which can be measured as an increase in turbidity. To determine the inhibitory potency of this compound, PDIA1 was pre-incubated with varying concentrations of the inhibitor for different time points before initiating the reaction with insulin.
3. Cellular Target Engagement Assay: To confirm that this compound could permeate cells and engage with its target in the ER, MCF-7 cells were treated with the compound.[1][9] Following treatment, cell lysates were subjected to the same CuAAC "click" chemistry reaction with a fluorescent azide reporter as in the in vitro screen. In-gel fluorescence analysis then confirmed the covalent labeling of PDIA1 within the cellular environment.[1][9]
4. Destabilized Antibody Light Chain (ALLC) Secretion Assay: HEK293 cells were engineered to express a destabilized, FLAG-tagged amyloidogenic light chain (FTALLC).[9] These cells were treated with this compound, and the amount of secreted FTALLC in the culture medium was quantified by immunoblotting. This experiment demonstrated the functional consequence of PDIA1 inhibition on the secretion of a pathologically relevant substrate.[3][9]
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a highly selective, covalent inhibitor of the 'a' active site of PDIA1. Its mechanism of action involves the specific modification of C53 in the active site, leading to potent, time-dependent inhibition of PDIA1's reductase activity. This targeted inhibition effectively reduces the secretion of amyloidogenic proteins without inducing a global unfolded protein response. These characteristics make this compound an invaluable chemical probe for studying the specific biological roles of the PDIA1 'a' domain and a promising lead for the development of therapeutics targeting diseases associated with protein misfolding.[1]
References
- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. wiseman.scripps.edu [wiseman.scripps.edu]
KSC-34: A Selective Inhibitor of the PDIA1 'a' Domain - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Disulfide Isomerase A1 (PDIA1) is a crucial chaperone protein residing in the endoplasmic reticulum, where it facilitates the correct folding of nascent proteins through the catalysis of disulfide bond formation, reduction, and isomerization.[1][2] PDIA1 possesses two catalytic thioredoxin-like domains, designated as 'a' and 'a''. While numerous inhibitors of PDIA1 have been developed, many lack selectivity for these individual catalytic sites. This technical guide provides an in-depth overview of KSC-34, a potent and selective covalent inhibitor of the PDIA1 'a' domain.[1][3] this compound offers a valuable tool for dissecting the specific functions of the PDIA1 'a' domain and presents a promising starting point for the development of novel therapeutics targeting pathologies associated with aberrant PDIA1 activity.[1][4]
Introduction to PDIA1 and the Significance of Selective Inhibition
Protein disulfide isomerase A1 (PDIA1) is a highly abundant protein within the endoplasmic reticulum (ER), playing a pivotal role in protein quality control.[1] It is organized into four domains: a, b, b', and a'.[1] The 'a' and 'a'' domains each contain a Cys-Gly-His-Cys (CGHC) active-site motif responsible for its enzymatic activity.[1][3] Given its central role in protein folding, dysregulation of PDIA1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders.
The development of inhibitors that can selectively target one of the catalytic domains of PDIA1 is of significant interest. Such compounds allow for a more nuanced investigation of the distinct roles of the 'a' and 'a'' domains in both physiological and pathological processes. This compound has emerged as a key chemical probe in this area due to its high selectivity for the 'a' domain of PDIA1.[1][3]
This compound: Mechanism of Action and Biochemical Profile
This compound is a covalent modifier of PDIA1, specifically targeting the Cysteine 53 (C53) residue within the 'a' domain's active site.[1] Its chemical structure incorporates a (4-phenylbutyl)methylamine group for optimized binding to the active site and a chloroacetamide electrophile that forms a covalent bond with C53.[1] This targeted covalent modification leads to the time-dependent inhibition of PDIA1's reductase activity.[1][3]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters that define the potency and selectivity of this compound as a PDIA1 'a' domain inhibitor.
| Parameter | Value | Reference |
| IC50 (PDIA1 'a' domain) | 3.5 µM | [1] |
| Selectivity ('a' vs 'a'' domain) | ~30-fold | [1][3] |
| k_inact / K_I | 9.66 × 10³ M⁻¹s⁻¹ | [1][3][4] |
| Cellular Occupancy (EC50 in MCF-7 cells) | 4 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
PDIA1 Reductase Activity Assay (Insulin Turbidity Assay)
This assay measures the reductase activity of PDIA1 by monitoring the aggregation of the insulin B chain upon the reduction of its disulfide bonds, leading to an increase in turbidity.
Materials:
-
Recombinant human PDIA1
-
Bovine insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 2 mM EDTA)
-
This compound or other test inhibitors
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 650 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate with a final volume of 100 µL per well.
-
Add the components in the following order:
-
Assay Buffer
-
PDIA1 to a final concentration of 0.5 µM.
-
Varying concentrations of this compound or vehicle control (DMSO).
-
-
Pre-incubate the plate at 25°C for a designated time (e.g., 0, 15, 30, 60 minutes) to assess time-dependent inhibition.
-
Initiate the reaction by adding bovine insulin to a final concentration of 0.16 mM and DTT to a final concentration of 1 mM.
-
Immediately begin monitoring the increase in absorbance at 650 nm every minute for up to 60 minutes at 25°C.
-
The rate of insulin reduction is determined from the linear phase of the turbidity curve.
In-Gel Fluorescence Labeling of PDIA1 (CuAAC)
This protocol utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to visualize the covalent modification of PDIA1 by this compound, which contains an alkyne handle.
Materials:
-
Cell lysates or recombinant PDIA1
-
This compound
-
TAMRA-azide or other fluorescent azide probe
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Protein Labeling: Incubate recombinant PDIA1 (50 µg/mL) or cell lysates with this compound (5 µM) for 1 hour at room temperature.
-
Click Chemistry Reaction:
-
To the labeled protein sample, add the following "click" reagents in order:
-
TAMRA-azide (final concentration ~25 µM)
-
TCEP (final concentration ~1 mM)
-
TBTA (final concentration ~50 µM)
-
CuSO₄ (final concentration ~1 mM)
-
-
Vortex and incubate at room temperature for 1 hour in the dark.
-
-
SDS-PAGE and Imaging:
-
Quench the reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PDIA1 using a gel scanner with appropriate excitation and emission wavelengths for the fluorophore used (e.g., TAMRA).
-
A Coomassie stain can be performed afterward to visualize total protein loading.
-
Co-Immunoprecipitation of PDIA1 and Substrates
This method is used to assess the interaction between PDIA1 and its substrate proteins, such as amyloidogenic antibody light chains, and how this interaction is affected by this compound.
Materials:
-
HEK293 cells expressing a tagged substrate protein (e.g., Flag-tagged antibody light chain)
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
-
Anti-Flag antibody (or antibody against the tag)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli buffer)
-
Antibodies for Western blotting (anti-PDIA1, anti-Flag)
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle. Lyse the cells in ice-cold Lysis Buffer.
-
Immunoprecipitation:
-
Incubate the cleared cell lysates with an anti-Flag antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
-
Washes: Pellet the beads using a magnetic stand and wash them three times with Wash Buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-PDIA1 and anti-Flag antibodies to detect the co-immunoprecipitated proteins.
Quantitative PCR (qPCR) for Unfolded Protein Response (UPR) Genes
This protocol is used to measure changes in the expression of key UPR target genes in response to this compound treatment to assess the induction of ER stress.
Materials:
-
MCF-7 cells
-
This compound, Thapsigargin (positive control for ER stress)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for UPR target genes (e.g., HSPA5/BiP, XBP1s, ATF6) and a reference gene (e.g., GAPDH).
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|
| HSPA5 (BiP/GRP78) | GGTGTGCAGCAGGACATCAAG | GCGTCAGAATCCATCCATGGGA |
| XBP1s | CTGAGTCCGAATCAGGGTGC | GTCCAGAATGCCCAACAGGATA |
| ATF6 | TGGAGGAGTTCAAGGAGGAG | GTTGGGATTGGAGGTCTTTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
Procedure:
-
Cell Treatment: Treat MCF-7 cells with varying concentrations of this compound or Thapsigargin for a specified time (e.g., 6 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA according to the manufacturer's protocols.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and the appropriate forward and reverse primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the reference gene.
Visualizations
Signaling and Experimental Workflows
The following diagrams illustrate the PDIA1-mediated protein folding pathway, the mechanism of action of this compound, and the experimental workflow for its characterization.
Caption: PDIA1-mediated oxidative protein folding pathway in the ER.
Caption: Mechanism of action of this compound on the PDIA1 'a' domain.
Caption: Experimental workflow for the characterization of this compound.
Cellular Effects of Selective PDIA1 'a' Domain Inhibition
Minimal Induction of the Unfolded Protein Response (UPR)
A key concern with inhibiting a major chaperone like PDIA1 is the potential to induce significant ER stress, leading to the activation of the Unfolded Protein Response (UPR). However, studies have shown that selective inhibition of the PDIA1 'a' domain by this compound results in minimal and non-sustained activation of the UPR pathways.[1][3][4] This suggests that the 'a'' domain may be able to compensate for the loss of 'a' domain function under normal conditions, or that the 'a' domain is not the primary driver of global protein folding homeostasis.
Reduction in the Secretion of Amyloidogenic Proteins
The selective inhibition of the PDIA1 'a' domain by this compound has been shown to decrease the secretion of destabilized, amyloidogenic antibody light chains.[1][3] This finding is significant as the extracellular aggregation of these light chains is associated with light-chain amyloidosis. This suggests that the 'a' domain of PDIA1 plays a crucial role in the folding and secretion of specific, aggregation-prone proteins.
Conclusion and Future Directions
This compound stands out as a highly selective and potent tool for the study of the PDIA1 'a' domain. Its well-characterized biochemical profile and specific mechanism of action make it an invaluable probe for elucidating the distinct functions of the PDIA1 catalytic domains. The observation that selective 'a' domain inhibition can modulate the secretion of pathogenic proteins without inducing significant ER stress opens up new avenues for therapeutic development. Future research will likely focus on leveraging the structural and mechanistic insights gained from this compound to design even more potent and selective PDIA1 inhibitors with improved pharmacological properties for the treatment of a range of diseases.
References
- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the ERO1-PDI interaction in oxidative protein folding and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Cellular Functions of the PDIA1 'a' Domain with the Selective Inhibitor KSC-34: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular functions of the 'a' domain of Protein Disulfide Isomerase A1 (PDIA1), as investigated using the selective inhibitor KSC-34. PDIA1 is a critical oxidoreductase and molecular chaperone primarily located in the endoplasmic reticulum (ER), where it facilitates the proper folding of nascent proteins.[1] Comprising approximately 0.8% of total cellular protein, its role in protein quality control is paramount.[1] PDIA1 possesses two catalytic domains, 'a' and 'a'', each containing a Cys-Gly-His-Cys (CGHC) active-site motif responsible for disulfide bond formation, reduction, and isomerization.[1][2][3][4] Understanding the specific contributions of each domain is crucial for developing targeted therapeutics, and this compound has emerged as a key tool for elucidating the functions of the 'a' domain.
This compound: A Potent and Selective Covalent Inhibitor of the PDIA1 'a' Domain
This compound is a potent and selective covalent inhibitor of the PDIA1 'a' domain.[2][5] It contains a (4-phenylbutyl)methylamine element for optimized binding to the active site of the 'a' domain and a chloroacetamide electrophile that covalently modifies the C53 residue.[1][5] This site-selective inhibition allows for the precise investigation of the 'a' domain's role in various cellular processes.
Quantitative Data on this compound Inhibition of PDIA1
The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of this compound against PDIA1.
| Parameter | Value | Description | Reference |
| IC50 | 3.5 µM | The half maximal inhibitory concentration of this compound against PDIA1. | [1][5] |
| k_inact / K_I | 9.66 × 10³ M⁻¹s⁻¹ | The second-order rate constant for the time-dependent inhibition of PDIA1 reductase activity. | [1][2][3][4] |
| Selectivity | Fold Selectivity | Description | Reference |
| 'a' domain vs. 'a'' domain | 30-fold | This compound demonstrates a 30-fold higher selectivity for the 'a' domain over the 'a'' domain of PDIA1. | [1][2][3][4][5][6] |
| PDIA1 vs. other PDI family members | High | This compound shows high selectivity for PDIA1 with minimal engagement of other PDI family members like PDIA3 and PDIA4. | [1][2][3][5] |
Cellular Effects of 'a' Domain Inhibition by this compound
Inhibition of the PDIA1 'a' domain by this compound has been shown to have specific effects on cellular protein folding and secretion, particularly under conditions of ER stress.
Impact on Secretion of Destabilized Proteins
A key finding is that this compound treatment significantly reduces the secretion of destabilized, amyloidogenic antibody light chains (ALLC).[1][2][3][4][6] This suggests that the 'a' domain of PDIA1 is crucial for the folding and subsequent secretion of certain pathogenic proteins that are prone to misfolding.[2][3][4][6] By inhibiting the 'a' domain, this compound can decrease the extracellular load of these amyloidogenic proteins.[3][4]
Minimal Induction of the Unfolded Protein Response (UPR)
The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the ER.[7][8] Interestingly, selective inhibition of the PDIA1 'a' domain by this compound does not lead to a global induction of the UPR.[2][3][4] Specifically, this compound treatment shows minimal sustained effects on the PERK and ATF6 arms of the UPR.[2][6] There is a minor and selective activation of the IRE1α arm, as evidenced by a small increase in XBP1 splicing and its downstream targets like SEC24D and ERDJ4 at higher concentrations of this compound.[6] This indicates that while the 'a' domain is involved in protein folding, its inhibition alone is not sufficient to trigger a widespread ER stress response.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound, its effect on the UPR, and a typical experimental workflow for assessing its activity.
Caption: Mechanism of this compound covalent inhibition of the PDIA1 'a' domain.
Caption: Effect of this compound on the three arms of the Unfolded Protein Response.
Caption: A typical experimental workflow to assess the cellular effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on PDIA1 'a' domain function.
PDIA1 Reductase Activity Assay (Insulin Turbidity Assay)
This assay measures the ability of PDIA1 to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be monitored as an increase in turbidity.
-
Reagents:
-
Human recombinant PDIA1
-
This compound (or other inhibitors)
-
Insulin solution (in a suitable buffer, e.g., PBS with EDTA)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
-
Procedure:
-
Pre-incubate PDIA1 with varying concentrations of this compound for different time points in the assay buffer.
-
Initiate the reaction by adding the PDIA1-inhibitor mixture to a solution of insulin.
-
Immediately start monitoring the change in absorbance at 650 nm over time using a plate reader.
-
The rate of insulin aggregation is proportional to the reductase activity of PDIA1.
-
Include appropriate controls (e.g., no PDIA1, no inhibitor, DTT alone).
-
Co-Immunoprecipitation (Co-IP) for PDIA1-Substrate Interaction
This technique is used to determine if this compound affects the interaction between PDIA1 and its substrates, such as the amyloidogenic antibody light chain (ALLC).
-
Reagents:
-
Cells expressing Flag-tagged ALLC (e.g., HEK293)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-Flag antibody conjugated to beads (e.g., agarose or magnetic beads)
-
Antibodies for Western blotting (anti-PDIA1, anti-Flag)
-
-
Procedure:
-
Culture cells and treat with this compound or vehicle control for a specified time.
-
Lyse the cells in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the cleared lysate with anti-Flag antibody-conjugated beads overnight at 4°C to immunoprecipitate Flag-ALLC and its interacting proteins.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against PDIA1 and Flag to detect the co-immunoprecipitated proteins.
-
Quantitative PCR (qPCR) for UPR Gene Expression
qPCR is used to measure the mRNA levels of UPR target genes to assess the activation of the different UPR pathways.
-
Reagents:
-
Cells treated with this compound or a known UPR inducer (e.g., tunicamycin)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for UPR target genes (e.g., BiP, CHOP, XBP1s, ERDJ4, SEC24D) and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
Treat cells with this compound or controls for the desired time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, specific primers, and qPCR master mix.
-
Analyze the relative gene expression levels using the ΔΔCt method, normalizing to the housekeeping gene.
-
Conclusion
This compound is a valuable chemical probe for dissecting the specific cellular functions of the PDIA1 'a' domain. Its high potency and selectivity have enabled researchers to demonstrate the critical role of this domain in the folding and secretion of destabilized, pathogenic proteins. Furthermore, the finding that targeted inhibition of the 'a' domain does not induce a global unfolded protein response opens up new avenues for therapeutic intervention in diseases associated with protein misfolding, such as certain types of amyloidosis, without causing widespread cellular stress. The experimental protocols and data presented in this guide provide a framework for further investigation into the nuanced roles of PDIA1 in health and disease.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. wiseman.scripps.edu [wiseman.scripps.edu]
- 7. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protein disulfide isomerase-9 interacts with the lumenal region of the transmembrane endoplasmic reticulum stress sensor kinase, IRE1, to modulate the unfolded protein response in Arabidopsis [frontiersin.org]
KSC-34: A Selective Modulator of the Unfolded Protein Response Through Targeted PDIA1 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of KSC-34, a potent and selective covalent inhibitor of the a-site of Protein Disulfide Isomerase A1 (PDIA1). It details the mechanism of action of this compound and its nuanced effects on the three primary branches of the Unfolded Protein Response (UPR)—PERK, IRE1α, and ATF6. This document summarizes key quantitative data, provides detailed experimental protocols for assessing this compound's activity, and includes visualizations of the relevant signaling pathways to facilitate a deeper understanding of its utility as a research tool and potential therapeutic agent.
Introduction: The Unfolded Protein Response and PDIA1
The endoplasmic reticulum (ER) is a critical organelle responsible for the folding and maturation of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by attenuating protein translation, upregulating the expression of chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD). If ER stress is prolonged and severe, the UPR can switch from a pro-survival to a pro-apoptotic response.
The UPR is primarily mediated by three ER-transmembrane sensor proteins:
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis. This also paradoxically promotes the translation of specific mRNAs, such as that of the transcription factor ATF4.
-
IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses endoribonuclease activity that unconventionally splices the mRNA of the transcription factor XBP1. The spliced form of XBP1 (XBP1s) is a potent activator of genes involved in ER expansion and protein quality control.
-
ATF6 (Activating transcription factor 6): Under ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, a transcription factor that upregulates the expression of ER chaperones.
Protein Disulfide Isomerase A1 (PDIA1) is a key ER-resident chaperone and oxidoreductase that plays a crucial role in the formation, reduction, and isomerization of disulfide bonds in nascent polypeptides.[1] PDIA1 contains four thioredoxin-like domains (a, b, b', and a') and two catalytic active sites, the a- and a'-domains, each containing a Cys-Gly-His-Cys (CGHC) motif.[1] Given its central role in protein folding, the modulation of PDIA1 activity presents a compelling target for influencing the UPR and related cellular processes.
This compound: A Potent and Selective PDIA1 Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity towards the a-site of PDIA1.[1] It contains a chloroacetamide electrophile that covalently modifies the catalytic cysteine (C53) within the a-site's CGHC motif.[2]
Quantitative Data on this compound Potency and Selectivity
The efficacy and selectivity of this compound have been quantitatively characterized through in vitro and cellular assays.
| Parameter | Value | Description | Reference |
| kinact/KI | 9.66 × 10³ M⁻¹s⁻¹ | Rate of time-dependent inhibition of PDIA1 reductase activity in vitro. | [1] |
| IC₅₀ | 3.5 µM | Concentration for 50% inhibition of PDIA1. | [2] |
| a-site Selectivity | 30-fold | Selectivity for the a-site over the a'-site of PDIA1. | [1] |
| EC₅₀ (MCF-7 cells) | 82 µM | Concentration for 50% reduction in cell viability, indicating low toxicity. | [3] |
Effects of this compound on the Unfolded Protein Response
A key characteristic of this compound is its minimal induction of a global UPR, suggesting that selective inhibition of the PDIA1 a-site does not trigger widespread ER stress.[1][4] However, subtle and specific effects on the IRE1α pathway have been observed at higher concentrations.
Quantitative Analysis of UPR Target Gene Expression
The effect of this compound on the three branches of the UPR was assessed by quantitative PCR (qPCR) of downstream target genes in MCF-7 cells following a 3-hour treatment. Thapsigargin (Tg), a potent inducer of ER stress, was used as a positive control.
| UPR Pathway | Target Gene | This compound Treatment (>20 µM) Fold Change (approx.) | Thapsigargin (5 µM) Fold Change (approx.) | Reference |
| IRE1α | SEC24D | ~2 | Not specified | [3] |
| ERDJ4 | ~2 | Not specified | [3] | |
| IRE1α/ATF6 | BiP | No significant change | Not specified | [3] |
| HYOU1 | No significant change | Not specified | [3] | |
| PERK | CHOP | No significant change | Not specified | [3] |
| GADD34 | No significant change | Not specified | [3] | |
| ATF6 | GRP94 | No significant change | Not specified | [3] |
These data indicate that this compound treatment does not significantly activate the PERK and ATF6 arms of the UPR. A modest, approximately 2-fold increase in the mRNA levels of the IRE1α target genes SEC24D and ERDJ4 was observed at this compound concentrations greater than 20 µM, suggesting a minor and selective activation of this pathway.[3] This effect was confirmed to be transient, with IRE1α-dependent transcript upregulation diminishing with longer incubation times.[3]
Visualization of Signaling Pathways and Experimental Workflows
PDIA1 Domain Structure and this compound Inhibition
Caption: Domain organization of PDIA1 and the targeted inhibition of the a-domain by this compound.
This compound's Influence on the Unfolded Protein Response
Caption: The UPR signaling pathways and the selective, minor influence of this compound on the IRE1α branch.
Detailed Experimental Protocols
Cell Culture
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
In Vitro PDIA1 Reductase Activity Assay (Insulin Turbidity Assay)
This assay measures the ability of PDIA1 to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be monitored as an increase in turbidity.
-
Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS).
-
Recombinant human PDIA1 (0.5 µM final concentration).
-
Insulin solution (0.16 mM final concentration).
-
Dithiothreitol (DTT) (1 mM final concentration).
-
This compound (various concentrations for inhibition studies).
-
-
Procedure:
-
Prepare a 100 µL reaction mixture containing PDIA1 in assay buffer.
-
For inhibition studies, pre-incubate PDIA1 with varying concentrations of this compound for different durations.
-
Initiate the reaction by adding insulin and DTT.
-
Measure the increase in turbidity over time at a wavelength of 650 nm using a plate reader.
-
Calculate the rate of insulin reduction from the slope of the turbidity curve.
-
UPR Target Gene Expression Analysis by qPCR
-
Cell Treatment:
-
Seed MCF-7 cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with either DMSO (vehicle control), thapsigargin (5 µM, positive control), or this compound (4–40 µM) for 3 hours at 37°C.[3]
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a suitable qPCR master mix and primers specific for the UPR target genes (SEC24D, ERDJ4, BiP, HYOU1, CHOP, GADD34, GRP94) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the DMSO-treated control.
-
Analysis of XBP1 mRNA Splicing
-
Cell Treatment and RNA Isolation: Follow the same procedure as for the UPR target gene expression analysis.
-
RT-PCR:
-
Perform reverse transcription polymerase chain reaction (RT-PCR) using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
The unspliced XBP1 mRNA will yield a larger PCR product, while the spliced form will yield a smaller product.
-
-
Gel Electrophoresis:
-
Resolve the PCR products on a high-resolution agarose gel.
-
Visualize the bands corresponding to the unspliced and spliced XBP1 isoforms to qualitatively assess the extent of splicing.
-
Amyloidogenic Light Chain (ALLC) Secretion Assay
This assay measures the effect of this compound on the secretion of a destabilized, amyloidogenic antibody light chain (ALLC).
-
Cell Line: HEK293-TRex cells stably expressing a FLAG-tagged ALLC (FTALLC).
-
Cell Treatment:
-
Pre-treat the FTALLC-expressing HEK293-TRex cells with this compound (e.g., 40 µM) or vehicle for 4 hours.[3]
-
-
Sample Collection:
-
Collect the cell culture supernatant (containing secreted FTALLC).
-
Lyse the cells to obtain the intracellular FTALLC fraction.
-
-
Quantification of Secreted FTALLC:
-
Measure the amount of FTALLC in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) with an anti-FLAG antibody.
-
-
Cell Viability:
-
Concurrently, assess cell viability using a standard assay (e.g., MTT assay) to ensure that the observed effects on secretion are not due to cytotoxicity.[3]
-
Conclusion
This compound is a valuable chemical probe for elucidating the specific roles of the PDIA1 a-site in cellular processes. Its minimal impact on the global Unfolded Protein Response, coupled with a subtle and selective activation of the IRE1α pathway at higher concentrations, provides a unique tool to dissect the intricate connections between protein folding and ER stress signaling. The detailed protocols provided herein should enable researchers to effectively utilize this compound in their studies and further explore the therapeutic potential of targeted PDIA1 inhibition in diseases characterized by proteostasis imbalances.
References
KSC-34: A Technical Whitepaper on the Discovery, Synthesis, and Application of a Selective PDIA1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of KSC-34, a potent and selective covalent inhibitor of the a-site of Protein Disulfide Isomerase A1 (PDIA1). This compound has emerged as a valuable tool for studying the specific roles of PDIA1's catalytic domains and presents a promising therapeutic lead for diseases associated with aberrant PDIA1 activity, such as immunoglobulin light-chain amyloidosis. This whitepaper details the discovery, mechanism of action, and synthesis of this compound, presenting key quantitative data and experimental methodologies.
Introduction
Protein Disulfide Isomerase A1 (PDIA1) is a critical chaperone protein residing in the endoplasmic reticulum (ER) that facilitates the correct folding of nascent proteins by catalyzing the formation, reduction, and isomerization of disulfide bonds.[1] PDIA1 contains two catalytic active-site domains, denoted as 'a' and 'a'', each featuring a Cys-Gly-His-Cys (CGHC) motif.[2] The dysregulation of PDIA1 activity has been implicated in various pathologies, making it an attractive target for therapeutic intervention.[3][4] However, the development of inhibitors with selectivity for one of the two catalytic sites has been a significant challenge. This compound was identified as a potent and selective inhibitor of the 'a' site of PDIA1, providing a unique tool to dissect the distinct functions of the PDIA1 catalytic domains.[2][3]
Discovery and Mechanism of Action
This compound was discovered through the screening of a targeted library of compounds derived from an initial lead compound, RB-11-ca.[3] The screening process aimed to identify compounds with improved covalent modification of PDIA1.[3] this compound contains a (4-phenylbutyl)methylamine element for optimized binding to the active site of the 'a' domain and a chloroacetamide electrophile that forms a covalent bond with the catalytic cysteine (C53) in the 'a' site.[3][5] This covalent modification leads to time-dependent inhibition of PDIA1's reductase activity.[3]
Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the role of PDIA1 in protein folding and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantitatively characterized through various in vitro and cellular assays.
| Parameter | Value | Description | Reference |
| IC50 | 3.5 µM | Half-maximal inhibitory concentration against PDIA1. | [5][6] |
| kinact/KI | 9.66 × 103 M-1s-1 | Second-order rate constant for time-dependent inhibition of PDIA1 reductase activity. | [2][3][5] |
| Selectivity | 30-fold | Selectivity for the 'a' site over the 'a'' site of PDIA1. | [2][3] |
Experimental Protocols
In Vitro Insulin Turbidity Assay for PDIA1 Reductase Activity
This assay monitors the reductase activity of PDIA1 by measuring the aggregation of the insulin B chain upon reduction of its disulfide bonds.
-
Recombinant human PDIA1 is pre-incubated with varying concentrations of this compound for different durations in a suitable buffer.
-
The reaction is initiated by the addition of insulin.
-
The turbidity of the solution is monitored over time by measuring the absorbance at 650 nm.
-
The rate of insulin aggregation is calculated from the slope of the linear phase of the turbidity curve.
-
Inhibitory activity is determined by comparing the rates in the presence and absence of the inhibitor.
Cellular Target Engagement Assay
This assay assesses the ability of this compound to covalently modify PDIA1 within a cellular context.
-
MCF-7 cells are treated with this compound for a specified time at 37°C.
-
Cells are lysed, and the proteome is subjected to SDS-PAGE.
-
In-gel fluorescence analysis is performed to detect the covalent modification of PDIA1 by this compound, which may be tagged with a fluorescent reporter.
-
The potency of target engagement is quantified by measuring the fluorescence intensity.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the general workflow for characterizing the inhibitory activity of this compound.
Synthesis of this compound
While the specific, step-by-step synthesis of this compound is proprietary, the available literature indicates that it was generated as part of a targeted library based on the RB-11-ca scaffold.[3] The synthesis would likely involve the coupling of a (4-phenylbutyl)methylamine moiety to a chloroacetamide electrophile. A generalized synthetic approach for related compounds has been described, which could be adapted for this compound.[7][8]
Applications and Future Directions
This compound's high selectivity for the 'a' site of PDIA1 makes it an invaluable research tool for elucidating the specific contributions of this catalytic domain to protein folding and other cellular processes.[3] Its ability to decrease the secretion of destabilized, amyloidogenic antibody light chains suggests its therapeutic potential for treating immunoglobulin light-chain amyloidosis.[2][3] Further research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to advance it as a clinical candidate. Additionally, this compound can be used to explore the role of PDIA1 'a' site activity in other diseases, including cancer and neurodegenerative disorders.[4]
References
- 1. Protein disulfide isomerase: a multifunctional protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and evaluation of WK-X-34 derivatives as P-glycoprotein (P-gp/ABCB1) inhibitors for reversing multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of protein disulfide isomerase inhibitors with nitric oxide releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
KSC-34: A Technical Guide to its Application in Studying Protein Disulfide Isomerase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein disulfide isomerase (PDI) is a crucial enzyme in the endoplasmic reticulum (ER) responsible for catalyzing the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins.[1][2] Its catalytic activity is essential for proper protein folding and the maintenance of cellular homeostasis. The PDIA1 isoform, a key member of the PDI family, possesses two catalytic domains, known as the 'a' and 'a'' sites, each containing a Cys-Gly-His-Cys (CGHC) active-site motif.[3][4] Dysregulation of PDIA1 activity has been implicated in various pathologies, making it an attractive target for therapeutic intervention.
KSC-34 is a potent and selective covalent inhibitor of the 'a' active site of PDIA1.[5][6] Its high selectivity for the 'a' site over the 'a'' site, as well as for PDIA1 over other PDI family members, makes it an invaluable tool for dissecting the specific roles of the PDIA1 'a' site in both physiological and pathological processes.[3][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a visualization of its impact on protein folding pathways.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound against PDIA1 have been extensively characterized. The following tables summarize the key quantitative data.
| Parameter | Value | Reference |
| IC50 ('a' active site) | 3.5 µM | [5][6] |
| IC50 ('a'' active site) | 104.5 µM | [5] |
| Selectivity ('a' vs 'a'' site) | 30-fold | [3][4][5] |
| k_inact / K_I | 9.66 × 10³ M⁻¹s⁻¹ | [3][4][6][7] |
| Caption: Key inhibitory parameters of this compound against PDIA1. |
| Target | Selectivity | Reference |
| PDIA1 | High | [3][4][5] |
| PDIA3 | Selective over | [8] |
| PDIA4 | Selective over | [8] |
| Other cellular cysteine-containing proteins | High selectivity | [3][5] |
| Caption: Selectivity profile of this compound. |
Mechanism of Action
This compound is a covalent inhibitor that specifically targets the Cysteine 53 (C53) residue within the 'a' active site of PDIA1.[5][6] The molecule contains a chloroacetamide electrophile that forms a covalent bond with the thiol group of C53.[5][6] This irreversible modification of the active site leads to time-dependent inhibition of PDIA1's reductase activity.[3][4][7] this compound also possesses an alkyne group, which allows for its detection and visualization through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[5]
Caption: Covalent inhibition of PDIA1 by this compound.
Experimental Protocols
In-gel Fluorescence Assay for Covalent Modification of PDIA1
This protocol is used to assess the covalent binding of this compound to PDIA1.
Materials:
-
Recombinant human PDIA1
-
This compound
-
TAMRA-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Incubate recombinant PDIA1 (e.g., 50 µg/mL) with this compound (e.g., 5 µM) in a suitable buffer for 1 hour at room temperature.
-
To label the this compound-bound protein, perform a CuAAC reaction by adding TAMRA-azide, CuSO₄, THPTA, and sodium ascorbate to the reaction mixture.
-
Incubate the click chemistry reaction for 1 hour at room temperature.
-
Quench the reaction and prepare the samples for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the fluorescently labeled PDIA1 using a fluorescence gel scanner. The intensity of the fluorescent band corresponds to the extent of covalent modification.[9]
Caption: Workflow for in-gel fluorescence assay.
Insulin Turbidity Assay for PDIA1 Reductase Activity
This assay measures the reductase activity of PDIA1 by monitoring the aggregation of insulin upon the reduction of its disulfide bonds.
Materials:
-
Recombinant human PDIA1
-
This compound
-
Insulin solution
-
Dithiothreitol (DTT)
-
Plate reader capable of measuring absorbance at 650 nm
Procedure:
-
Pre-incubate PDIA1 (e.g., 0.5 µM) with varying concentrations of this compound for different durations in a 96-well plate.
-
Initiate the reaction by adding a solution of insulin (e.g., 0.16 mM) and DTT (e.g., 1 mM).
-
Immediately begin monitoring the increase in absorbance at 650 nm over time using a plate reader. The rate of increase in turbidity is proportional to the PDIA1 reductase activity.[8]
-
The inhibitory effect of this compound is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Caption: Insulin turbidity assay workflow.
Analysis of the Unfolded Protein Response (UPR)
This compound has been shown to have minimal sustained effects on the cellular UPR, indicating that selective inhibition of the 'a' site does not induce global ER stress.[3][4][7] This can be experimentally verified by monitoring key markers of the three UPR branches (PERK, IRE1, and ATF6).
Materials:
-
Cell line of interest (e.g., MCF-7)
-
This compound
-
Tunicamycin or thapsigargin (positive controls for UPR induction)
-
Antibodies for UPR markers (e.g., phospho-eIF2α, XBP1s, cleaved ATF6)
-
Western blotting or qPCR reagents
Procedure:
-
Treat cells with this compound at various concentrations and for different time points. Include positive controls treated with tunicamycin or thapsigargin.
-
Lyse the cells and prepare protein or RNA extracts.
-
For protein analysis, perform Western blotting using antibodies against key UPR markers such as phosphorylated eIF2α (PERK branch), spliced XBP1 (IRE1 branch), and cleaved ATF6 (ATF6 branch).
-
For RNA analysis, perform qPCR to measure the expression levels of UPR target genes such as CHOP and BiP.
-
Compare the levels of UPR markers in this compound-treated cells to untreated and positive control cells to assess the impact of this compound on the UPR.
Signaling Pathway Visualization
PDI plays a critical role in the protein folding pathway within the ER. Inhibition of PDIA1 by this compound can selectively modulate this process.
Caption: PDI-mediated protein folding and inhibition by this compound.
Conclusion
This compound is a highly selective and potent tool for investigating the specific functions of the PDIA1 'a' active site. Its covalent mechanism of action and amenability to click chemistry make it a versatile reagent for a variety of in vitro and cellular assays. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound by researchers in the fields of protein folding, cellular stress, and drug discovery, ultimately enabling a deeper understanding of the roles of PDIA1 in health and disease. The minimal impact of this compound on the unfolded protein response further highlights its utility as a specific inhibitor for studying the catalytic functions of PDIA1 without inducing widespread ER stress.[3][4][7]
References
- 1. Transport of protein disulfide isomerase from the endoplasmic reticulum to the extracellular space without passage through the Golgi complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wiseman.scripps.edu [wiseman.scripps.edu]
- 9. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
KSC-34: A Technical Guide to Investigating Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of KSC-34, a potent and selective inhibitor of the 'a' site of Protein Disulfide Isomerase A1 (PDIA1), in the investigation of endoplasmic reticulum (ER) stress. This compound serves as a valuable tool for dissecting the specific roles of PDIA1 in protein folding and the unfolded protein response (UPR), offering a nuanced approach compared to global inducers of ER stress.
Introduction to this compound and Endoplasmic Reticulum Stress
The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Perturbations to this delicate environment, such as an accumulation of misfolded proteins, trigger a sophisticated signaling network known as the unfolded protein response (UPR). The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.
Protein Disulfide Isomerase A1 (PDIA1) is a key ER-resident enzyme that catalyzes the formation and isomerization of disulfide bonds, playing a crucial role in the proper folding of nascent polypeptides.[1] PDIA1 contains two catalytic domains, the 'a' and 'a'' sites, each with a Cys-Gly-His-Cys (CGHC) active-site motif.[1]
This compound is a covalent, site-selective inhibitor that specifically targets the 'a' site of PDIA1.[1][2] This selectivity allows for the targeted investigation of the 'a' site's contribution to protein folding and its impact on the UPR, without inducing global ER stress, a common consequence of broader-acting agents.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency, selectivity, and effects on the UPR.
| Parameter | Value | Reference |
| IC50 (PDIA1) | 3.5 μM | [2] |
| k_inact/K_I | 9.66 × 10³ M⁻¹s⁻¹ | [1][3] |
| Selectivity | ~30-fold for 'a' site over 'a'' site | [1][3] |
Table 1: Biochemical Properties of this compound
| UPR Pathway | Gene | Fold Change (at >20 μM this compound) | Significance | Reference |
| IRE1α | SEC24D | ~2-fold increase | Reproducible | [3] |
| ERDJ4 | ~2-fold increase | Reproducible | [3] | |
| PERK | - | No significant activation | - | [3] |
| ATF6 | - | No significant activation | - | [3] |
Table 2: Effect of this compound on UPR Target Gene Expression in MCF-7 cells
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the specific inhibitory action of this compound on the 'a' site of PDIA1 within the ER.
Caption: this compound selectively inhibits the 'a' site of PDIA1.
The Unfolded Protein Response (UPR) Pathways
This diagram outlines the three major signaling arms of the UPR, highlighting the points of investigation with this compound.
References
- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of KSC-34 on Amyloidogenic Protein Folding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The misfolding and subsequent aggregation of amyloidogenic proteins are central to the pathology of numerous debilitating diseases. A key cellular component implicated in the folding of secretory proteins, including certain amyloidogenic species, is Protein Disulfide Isomerase A1 (PDIA1). This technical guide delves into the mechanism and impact of KSC-34, a potent and selective covalent inhibitor of the PDIA1 'a' active site. By specifically targeting PDIA1, this compound offers a promising therapeutic strategy to mitigate the secretion of destabilized, aggregation-prone proteins. This document provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
Protein Disulfide Isomerase A1 (PDIA1) is a crucial chaperone protein residing in the endoplasmic reticulum (ER) that facilitates the correct formation of disulfide bonds in newly synthesized secretory proteins.[1][2] PDIA1 contains two catalytic 'a' and 'a'' domains, each with a Cys-Gly-His-Cys (CGHC) active site motif, which are responsible for its reductase and isomerase activities.[1][2] In the context of amyloidogenic diseases, PDIA1 has been shown to play a role in the folding and secretion of certain aggregation-prone proteins, such as destabilized antibody light chains.[1][2]
This compound has been identified as a highly potent and selective covalent inhibitor of the 'a' active site of PDIA1.[1][2] Its unique mechanism of action allows for the targeted modulation of PDIA1 activity, thereby reducing the secretion of misfolded, amyloidogenic proteins without inducing a global unfolded protein response (UPR), a common consequence of general ER stress.[1][2][3] This targeted approach makes this compound a valuable tool for research and a potential lead compound for therapeutic development.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with PDIA1 and its cellular effects.
| Parameter | Value | Description | Reference |
| IC₅₀ | 3.5 µM | The half maximal inhibitory concentration of this compound for PDIA1 reductase activity. | [4] |
| k_inact/K_I | 9.66 × 10³ M⁻¹s⁻¹ | The second-order rate constant for the irreversible inhibition of PDIA1 by this compound, indicating high potency. | [1][2] |
| Selectivity | 30-fold | The selectivity of this compound for the 'a' active site of PDIA1 over the 'a'' active site. | [1][2] |
Table 1: Biochemical and Cellular Activity of this compound
Signaling Pathways and Experimental Workflows
PDIA1's Role in Amyloidogenic Protein Folding and the Impact of this compound
PDIA1 is a key chaperone in the ER, assisting in the proper folding of secretory proteins. For certain amyloidogenic proteins, such as destabilized antibody light chains (ALLC), PDIA1-mediated folding is a prerequisite for their secretion. This compound, by selectively inhibiting the 'a' site of PDIA1, disrupts this process, leading to the retention and subsequent degradation of the misfolded amyloidogenic protein, thereby reducing its extracellular concentration and potential for aggregation.
This compound and the Unfolded Protein Response (UPR)
A critical advantage of this compound is its ability to inhibit PDIA1 without triggering a global Unfolded Protein Response (UPR). The UPR is a stress response pathway activated by the accumulation of unfolded proteins in the ER. While essential for cellular homeostasis, chronic UPR activation can be detrimental. This compound's selectivity for the 'a' site of PDIA1 appears to circumvent the widespread disruption of protein folding that would typically induce the UPR.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound.
Experimental Protocols
PDIA1 Reductase Activity Assay (Insulin Turbidity Assay)
This assay measures the reductase activity of PDIA1 by monitoring the aggregation of the insulin B chain upon reduction of its disulfide bonds.[5]
Materials:
-
Recombinant human PDIA1
-
This compound
-
Insulin solution (from bovine pancreas)
-
Dithiothreitol (DTT)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add varying concentrations of this compound to the assay buffer. Include a vehicle control (DMSO).
-
Add recombinant PDIA1 to each well to a final concentration of 0.5 µM.
-
Incubate the plate at room temperature for 15-60 minutes to allow for inhibitor binding.
-
Prepare a reaction mixture containing insulin (final concentration 0.13 mM) and DTT (final concentration 1 mM) in the assay buffer.
-
Initiate the reaction by adding the insulin/DTT mixture to each well.
-
Immediately begin monitoring the increase in absorbance at 650 nm at 25°C, taking readings every minute for 30-60 minutes.
-
The rate of insulin reduction is determined from the linear phase of the turbidity curve.
Measurement of Secreted Amyloidogenic Light Chain
This protocol describes the immunoprecipitation and subsequent western blot analysis to quantify the amount of a specific amyloidogenic antibody light chain (ALLC) secreted from cells.[6][7]
Materials:
-
HEK293 cells stably expressing a tagged-ALLC
-
This compound
-
Cell culture medium and supplements
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors
-
Anti-tag antibody (e.g., anti-FLAG)
-
Protein A/G agarose beads
-
Wash Buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% Triton X-100)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against the light chain
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate HEK293-ALLC cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for 4-24 hours.
-
Collect the cell culture supernatant.
-
Lyse the cells in lysis buffer to obtain the intracellular fraction.
-
To the supernatant, add the anti-tag antibody and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for 2 hours at 4°C.
-
Centrifuge to pellet the beads and wash three times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the light chain.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities to determine the relative amount of secreted ALLC.
In-Gel Fluorescence Analysis of PDIA1 Covalent Modification
This method is used to visualize the covalent binding of this compound to PDIA1 within a complex protein mixture, such as a cell lysate.[8]
Materials:
-
MCF-7 cells (or other suitable cell line)
-
This compound (alkyne-functionalized)
-
Cell lysis buffer
-
Azide-fluorophore (e.g., TAMRA-azide)
-
Copper(I)-TBTA ligand
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Treat MCF-7 cells with varying concentrations of alkyne-functionalized this compound for 3 hours at 37°C.
-
Lyse the cells and normalize the protein concentration of the lysates.
-
To a portion of the cell lysate, add the click chemistry reaction cocktail: azide-fluorophore, copper(I)-TBTA, and TCEP.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction and prepare the samples for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner. The intensity of the band corresponding to PDIA1 indicates the extent of covalent modification by this compound.
Conclusion
This compound represents a significant advancement in the targeted inhibition of PDIA1 for the potential treatment of diseases driven by amyloidogenic protein misfolding and secretion. Its high potency and selectivity for the 'a' active site of PDIA1 allow for the effective reduction of secreted amyloidogenic light chains without inducing a global unfolded protein response. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting PDIA1 and to develop novel strategies for combating amyloidogenic diseases. The continued investigation of compounds like this compound holds great promise for addressing the unmet medical needs of patients suffering from these devastating disorders.
References
- 1. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. scbt.com [scbt.com]
- 8. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
KSC-34: A Precision Tool for Interrogating Protein Folding Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Protein folding diseases, a class of disorders characterized by the misfolding and aggregation of specific proteins, represent a significant challenge in human health. These conditions, which include Alzheimer's disease, Parkinson's disease, and light chain amyloidosis, are often linked to cellular stress and the failure of protein quality control mechanisms.[1] A central player in maintaining protein homeostasis, or "proteostasis," is the endoplasmic reticulum (ER), the primary site for the folding and maturation of secretory and membrane proteins. The accumulation of unfolded or misfolded proteins in the ER triggers a signaling network known as the Unfolded Protein Response (UPR).[1]
Protein Disulfide Isomerase A1 (PDIA1) is a critical enzyme and molecular chaperone within the ER, responsible for catalyzing the formation, reduction, and isomerization of disulfide bonds, which are essential for the correct three-dimensional structure of many proteins.[2][3] Given its fundamental role in protein folding, PDIA1 has emerged as a key target for studying and potentially treating protein folding diseases.[4] This guide focuses on KSC-34, a potent and selective tool compound for investigating the function of PDIA1.
This compound: A Site-Selective Covalent Inhibitor of PDIA1
This compound is a small molecule inhibitor that specifically targets PDIA1.[5][6] It contains a (4-phenylbutyl)methylamine element for optimized binding and a chloroacetamide electrophile that forms a covalent bond with the cysteine residue (C53) in the 'a' active site of PDIA1.[5][7] This covalent modification leads to time-dependent inhibition of PDIA1's reductase activity.[5][6]
A key feature of this compound is its remarkable selectivity. It displays a 30-fold preference for the 'a' active site over the 'a'' active site of PDIA1.[2][6] Furthermore, it shows high selectivity for PDIA1 over other members of the PDI family and other cysteine-containing proteins within the complex cellular proteome.[6][7]
It is crucial to note that while protein misfolding can induce the UPR, this compound itself does not globally activate this stress response. Studies have shown that treatment with this compound has minimal sustained effects on the UPR, with no significant activation of the PERK and ATF6 signaling pathways.[6][8] This specificity makes this compound an invaluable tool for dissecting the precise roles of the PDIA1 'a' site in protein folding and disease, without the confounding effects of broad ER stress induction.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters that define the activity and selectivity of this compound against PDIA1.
| Parameter | Value | Description | Reference(s) |
| IC50 | 3.5 µM | The half maximal inhibitory concentration for PDIA1 reductase activity. | [2][5][7][9] |
| kinact/KI | 9.66 × 103 M-1s-1 | The second-order rate constant for time-dependent inhibition of PDIA1 reductase activity. | [4][5][6] |
| 'a' site selectivity | 30-fold | The selectivity for the 'a' active site domain over the 'a'' active site domain of PDIA1. | [2][4][6] |
Signaling Pathways and Mechanism of Action
To visualize the biological context and mechanism of this compound, the following diagrams are provided.
Caption: Role of PDIA1 in disulfide bond formation and protein folding in the ER.
Caption: Mechanism of this compound covalent inhibition of the PDIA1 'a' active site.
Experimental Protocols
In Vitro PDIA1 Reductase Activity Assay (Insulin Turbidity)
This assay measures the ability of PDIA1 to reduce the disulfide bonds in insulin, causing the insulin B chain to aggregate and increase the turbidity of the solution.[6][10]
Materials:
-
Recombinant human PDIA1
-
Insulin solution (1 mg/mL in phosphate buffer)
-
Dithiothreitol (DTT)
-
This compound stock solution (in DMSO)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0, with 2 mM EDTA)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and insulin (final concentration ~0.2 mg/mL).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add recombinant PDIA1 to each well (final concentration is typically in the low micromolar range, e.g., 1-2 µM).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for time-dependent inhibition.
-
Initiate the reaction by adding DTT (final concentration ~1 mM).
-
Immediately place the plate in a plate reader and measure the absorbance at 650 nm every minute for 30-60 minutes at 25°C.
-
The rate of increase in turbidity is proportional to PDIA1 reductase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control to determine the IC50.
Cellular Assay for Secretion of Amyloidogenic Light Chains
This protocol assesses the effect of this compound on the secretion of a destabilized, amyloidogenic antibody light chain (ALLC) from cultured cells, a model relevant to light chain amyloidosis.[4][6]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for a tagged (e.g., FLAG-tagged) amyloidogenic light chain
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
ELISA kit or antibodies for the light chain tag for Western blotting
-
BCA protein assay kit
Procedure:
-
Seed HEK293 cells in culture plates and grow to ~70-80% confluency.
-
Transfect the cells with the ALLC expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a desired time period (e.g., 24-48 hours).
-
Collect the cell culture supernatant (conditioned medium).
-
Lyse the cells in lysis buffer and collect the cell lysate.
-
Determine the total protein concentration in the cell lysates using a BCA assay to normalize for cell number/viability.
-
Quantify the amount of secreted ALLC in the conditioned medium using an ELISA specific for the tag.
-
Alternatively, secreted ALLC can be concentrated from the medium and analyzed by Western blotting.
-
Analyze the cell lysates by Western blotting to confirm expression of the ALLC and to assess for any cytotoxic effects.
-
The amount of secreted ALLC is normalized to the total cellular protein to determine the effect of this compound on secretion.
Experimental and Logical Workflow
The following diagram illustrates a general workflow for using this compound to investigate its therapeutic potential in a protein folding disease model.
Caption: General workflow for evaluating this compound in a protein folding disease model.
Conclusion
This compound is a highly selective and potent covalent inhibitor of the 'a' active site of PDIA1. Its unique profile, particularly its ability to inhibit a specific function of PDIA1 without inducing a general unfolded protein response, makes it an exceptional tool for the research community. By enabling the precise dissection of PDIA1's role in the folding and secretion of pathogenic proteins, this compound offers a valuable resource for scientists and drug developers working to unravel the complexities of protein folding diseases and to explore novel therapeutic strategies targeting ER proteostasis.
References
- 1. Frontiers | The Unfolded Protein Response and the Role of Protein Disulfide Isomerase in Neurodegeneration [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. What are PDI inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical roles of protein disulfide isomerases in balancing proteostasis in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KSC-34 in PDIA1 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro inhibition of Protein Disulfide Isomerase A1 (PDIA1) using the selective inhibitor KSC-34. The protocols are intended for researchers in biochemistry, cell biology, and drug discovery to assess the potency and mechanism of PDIA1 inhibitors.
Introduction
Protein Disulfide Isomerase A1 (PDIA1) is a crucial chaperone protein primarily located in the endoplasmic reticulum (ER), where it catalyzes the formation, isomerization, and breakage of disulfide bonds in newly synthesized proteins.[1] Its role is vital for proper protein folding and quality control.[1] Dysregulation of PDIA1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[1][2]
This compound is a potent and selective covalent inhibitor of PDIA1.[3][4] It specifically targets the 'a' active site of PDIA1, offering a valuable tool for studying the specific functions of this catalytic domain.[4] this compound contains a chloroacetamide electrophile that forms a covalent bond with the cysteine residue (C53) in the active site of the 'a' domain.[4] This application note details two common in vitro methods to quantify the inhibitory activity of this compound on PDIA1: the insulin turbidity assay and a fluorescence-based assay.
Principle of the Assays
Insulin Turbidity Assay: This assay measures the reductase activity of PDIA1. PDIA1 catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B chain. This aggregation results in increased turbidity of the solution, which can be measured spectrophotometrically at 650 nm.[3][5] The rate of increase in turbidity is proportional to the PDIA1 activity. Inhibitors of PDIA1 will decrease the rate of insulin reduction and subsequent aggregation.
Fluorescence-Based Reductase Assay: This method utilizes a fluorogenic substrate, such as di-eosin-glutathione disulfide (di-E-GSSG), to measure the reductase activity of PDIA1.[6][7] In its oxidized form, the eosin molecules in di-E-GSSG are in close proximity, leading to self-quenching of their fluorescence.[6][7] Upon reduction of the disulfide bond by PDIA1, the eosin-GSH monomers are released, resulting in a significant increase in fluorescence.[6][7] The rate of fluorescence increase is a direct measure of PDIA1 reductase activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound as a PDIA1 inhibitor.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ | 3.5 µM | In vitro PDIA1 inhibition | [4] |
| k_inact/K_I | 9.66 × 10³ M⁻¹s⁻¹ | In vitro time-dependent inhibition | [3][4][8] |
| Selectivity | ~30-fold for 'a' site over 'a' site | In vitro binding studies | [3][8] |
Experimental Protocols
Protocol 1: Insulin Turbidity Assay for PDIA1 Inhibition by this compound
Materials and Reagents:
-
Recombinant human PDIA1
-
This compound inhibitor
-
Bovine insulin
-
Dithiothreitol (DTT)
-
Assay Buffer: 100 mM sodium phosphate, 2 mM EDTA, pH 7.0
-
96-well clear flat-bottom plates
-
Spectrophotometer capable of reading absorbance at 650 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of bovine insulin in the assay buffer. Ensure the solution is clear before use.
-
Prepare a stock solution of DTT (e.g., 100 mM) in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of recombinant human PDIA1 in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following components in order:
-
Assay Buffer
-
PDIA1 solution (final concentration, e.g., 1 µM)
-
Varying concentrations of this compound (or vehicle control, e.g., DMSO).
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To each well, add the insulin solution to a final concentration of 1 mg/mL.
-
Initiate the reaction by adding DTT to a final concentration of 1 mM.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 650 nm at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time curve for each concentration of this compound.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Fluorescence-Based PDIA1 Reductase Assay using di-E-GSSG
Materials and Reagents:
-
Recombinant human PDIA1
-
This compound inhibitor
-
di-E-GSSG (di-eosin-glutathione disulfide)
-
Assay Buffer: 100 mM sodium phosphate, 2 mM EDTA, pH 7.0
-
96-well black flat-bottom plates
-
Fluorescence plate reader (Excitation: ~520 nm, Emission: ~545 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of di-E-GSSG in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of recombinant human PDIA1 in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well black plate, add the following components:
-
Assay Buffer
-
PDIA1 solution (final concentration, e.g., 10-100 nM)
-
Varying concentrations of this compound (or vehicle control, e.g., DMSO).
-
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add di-E-GSSG to each well to a final concentration of approximately 100 nM.
-
-
Measurement:
-
Immediately start monitoring the increase in fluorescence intensity over time (e.g., every 1 minute for 30-60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.
-
Visualizations
References
- 1. Functions and mechanisms of protein disulfide isomerase family in cancer emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. A high-throughput turbidometric assay for screening inhibitors of protein disulfide isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of redox state and reductase activity of protein disulfide isomerase under different redox environments using a sensitive fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
KSC-34: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing KSC-34, a potent and selective covalent inhibitor of Protein Disulfide Isomerase A1 (PDIA1), in various cell-based assays. This compound offers a valuable tool for investigating the role of the PDIA1 'a' active site in cellular processes, particularly the Unfolded Protein Response (UPR) and the secretion of pathogenic proteins.[1][2]
Introduction to this compound
This compound is a cell-permeable small molecule that selectively targets the 'a' active site of PDIA1 with approximately 30-fold selectivity over the 'a'' site.[1][3] It acts as a time-dependent inhibitor by covalently modifying the cysteine residue (C53) within the active site.[2] This specificity allows for the precise dissection of the 'a' site's contribution to PDIA1's functions in protein folding and secretion, with minimal sustained activation of the global Unfolded Protein Response (UPR).[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 3.5 µM | In vitro PDIA1 inhibition | [2][4] |
| k_inact_/K_I_ | 9.66 × 10³ M⁻¹s⁻¹ | In vitro PDIA1 reductase activity | [1][2][3] |
| EC₅₀ (Toxicity) | 82 µM | MCF-7 cells (MTT assay) | [1] |
| Selectivity | ~30-fold for 'a' site over 'a'' site | Recombinant PDIA1 | [1][3] |
Signaling Pathway: The Unfolded Protein Response (UPR)
PDIA1 is a key enzyme in the endoplasmic reticulum (ER) that facilitates protein folding.[2][3] Inhibition of PDIA1 by this compound can modulate the UPR, a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6. While potent, broad-spectrum PDIA1 inhibition can induce ER stress, this compound's selective inhibition of the 'a' site has been shown to have minimal sustained effects on the UPR, making it a valuable tool to study specific PDIA1 functions without inducing global ER stress.[1][3]
Caption: The Unfolded Protein Response (UPR) pathway and the role of PDIA1.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effects of this compound on a given cell line, such as MCF-7.
Experimental Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).[5]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Incubate at room temperature in the dark for at least 2 hours.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.
Analysis of UPR Target Gene Expression by qRT-PCR
This protocol is used to quantify the mRNA levels of UPR target genes (e.g., XBP1s, ATF4, CHOP) in response to this compound treatment.
Experimental Workflow:
Caption: Workflow for analyzing UPR target gene expression by qRT-PCR.
Materials:
-
MCF-7 cells
-
This compound stock solution
-
Thapsigargin (positive control for UPR induction)
-
6-well cell culture plates
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for UPR target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 4-40 µM) or Thapsigargin (e.g., 5 µM) for a specified time (e.g., 3 hours).[8] Include a vehicle control.
-
Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and cDNA template.
-
Perform the qPCR reaction using a thermal cycler.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression normalized to the housekeeping gene and relative to the vehicle control.
Assessment of Secreted Amyloidogenic Antibody Light Chain (ALLC)
This protocol describes the use of this compound to investigate its effect on the secretion of a destabilized, amyloidogenic antibody light chain from HEK293 cells.
Experimental Workflow:
Caption: Workflow for assessing the effect of this compound on ALLC secretion.
3.1. Quantification of Secreted ALLC by ELISA
Materials:
-
HEK293Trex cells stably expressing FLAG-tagged ALLC (FTALLC)
-
This compound stock solution
-
Cell culture plates
-
ELISA plate coated with anti-FLAG antibody
-
Detection antibody (e.g., HRP-conjugated anti-FLAG)
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Plate HEK293Trex cells stably expressing FTALLC in a multi-well plate.
-
Pre-treat the cells with this compound (e.g., 40 µM) for 4 hours.[1]
-
Replace the medium with fresh medium containing this compound and condition for 2 hours.[1]
-
Collect the conditioned medium.
-
Perform a sandwich ELISA to quantify the amount of secreted FTALLC in the conditioned medium according to the manufacturer's protocol. Briefly, add the conditioned media to wells coated with a capture anti-FLAG antibody, followed by incubation with a detection HRP-conjugated anti-FLAG antibody, and finally, add the TMB substrate and stop solution.
-
Measure the absorbance at 450 nm.
-
Relate the absorbance values to a standard curve of known FTALLC concentrations to determine the concentration of secreted protein.
3.2. Immunoprecipitation and Immunoblotting of Intracellular ALLC
Materials:
-
HEK293DAX cells transiently transfected with FTALLC
-
This compound stock solution
-
DSP (dithiobis(succinimidyl propionate)) crosslinker
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG antibody conjugated to beads (e.g., magnetic or agarose)
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary anti-FLAG antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Transiently transfect HEK293DAX cells with a plasmid encoding FTALLC.
-
Pre-treat the cells with this compound (e.g., 40 µM) or vehicle for 1 hour.[1]
-
Crosslink the cells with DSP (e.g., 500 µM) for 30 minutes prior to lysis.[1]
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the cleared lysate with anti-FLAG antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary anti-FLAG antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the specific roles of the PDIA1 'a' active site in various cellular pathways and disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 3. Protein Immunoprecipitation (IP) from HEK293 Cells or iNeurons [protocols.io]
- 4. Immunoprecipitation for Flag-tagged proteins [protocols.io]
- 5. texaschildrens.org [texaschildrens.org]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for KSC-34 in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KSC-34, a selective inhibitor of the 'a' site of Protein Disulfide Isomerase A1 (PDIA1), in cultured cell experiments. Detailed protocols for assessing cell viability, apoptosis, and protein secretion following this compound treatment are provided, along with recommended concentration ranges for various cell lines.
Introduction
This compound is a potent and selective covalent inhibitor of the 'a' site of Protein Disulfide Isomerase A1 (PDIA1), a crucial enzyme in the endoplasmic reticulum (ER) responsible for catalyzing the formation, reduction, and isomerization of disulfide bonds in proteins. By selectively targeting the 'a' site, this compound offers a tool to investigate the specific roles of this catalytic domain in cellular processes, including protein folding, secretion, and stress responses. Inhibition of PDIA1 by this compound can lead to the accumulation of misfolded proteins, induction of the Unfolded Protein Response (UPR), and ultimately, apoptosis in certain cell types, making it a compound of interest for cancer research and other diseases associated with ER stress.
Data Presentation: this compound Concentration and Effects
The following tables summarize the effective concentrations and key parameters of this compound in various cultured cell lines.
Table 1: this compound Inhibitory and Cytotoxic Concentrations
| Parameter | Cell Line | Concentration | Reference |
| IC₅₀ (PDIA1 Inhibition) | - | 3.5 µM | [1] |
| EC₅₀ (Cytotoxicity) | MCF-7 | 82 µM | [2] |
Table 2: Recommended this compound Concentrations for Cellular Assays
| Cell Line | Assay | Concentration Range | Treatment Time | Observed Effect | Reference |
| MCF-7 | Unfolded Protein Response (UPR) Analysis | 4 - 40 µM | 3 hours | Transient activation of the IRE1α arm of the UPR | [2] |
| HEK293 | Inhibition of Amyloidogenic Light Chain Secretion | 40 µM | 1 hour (pre-treatment) | Decreased secretion of destabilized antibody light chains | [2] |
| Pancreatic Cancer Cells (AsPC-1, BxPC-3) | Cell Viability (as part of a broader study on PDI inhibitors) | Not specified for this compound, but other PDI inhibitors used in the µM range | 24 and 48 hours | PDI inhibition leads to decreased cell viability and induction of ER stress | [3] |
| Glioblastoma Cells | Apoptosis Induction (in combination with other inhibitors) | Not specified for this compound, but other PDI inhibitors used to sensitize cells to apoptosis | Not specified | PDIA1 inhibition can lead to apoptosis | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.[5][6]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired this compound concentrations. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks at a density that will result in 70-80% confluency at the time of harvesting (e.g., 0.5-1 x 10⁶ cells per well for a 6-well plate).
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin.
-
Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis/necrosis).
-
Protein Secretion Assay
This protocol provides a general framework to assess the effect of this compound on the secretion of a specific protein of interest.
Materials:
-
Cells expressing the protein of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Culture plates
-
Assay-specific reagents for detecting the secreted protein (e.g., ELISA kit, Western blot antibodies)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates.
-
Once the cells are ready, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. A pre-treatment step, as described for HEK293 cells, may be beneficial.[2]
-
-
Conditioned Medium Collection:
-
Incubate the cells for a specific period (e.g., 2-24 hours) to allow for protein secretion into the medium.
-
Collect the conditioned medium and centrifuge it to remove any detached cells or debris.
-
-
Protein Quantification:
-
Quantify the amount of the secreted protein in the conditioned medium using a suitable method such as ELISA or by concentrating the medium for analysis by Western blot.
-
It is also recommended to lyse the cells and measure the intracellular levels of the protein to distinguish between an effect on secretion versus an effect on protein synthesis.
-
Mandatory Visualizations
Caption: Experimental workflow for treating cultured cells with this compound.
Caption: Signaling pathway of this compound in cultured cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
KSC-34: A Powerful Tool for Studying the Secretion of Destabilized Proteins
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The secretion of proteins is a fundamental cellular process, critical for a multitude of physiological functions. The endoplasmic reticulum (ER) serves as the primary quality control hub for newly synthesized secretory and membrane proteins. This intricate system ensures that only correctly folded and assembled proteins are transported to their final destinations. Misfolded or "destabilized" proteins are retained in the ER and targeted for degradation through a process known as ER-associated degradation (ERAD). However, under certain pathological conditions, destabilized proteins can evade this quality control machinery and be secreted, leading to extracellular aggregation and cytotoxicity, as seen in diseases like light chain amyloidosis.
KSC-34 is a potent and selective small molecule inhibitor of the 'a' active site of Protein Disulfide Isomerase A1 (PDIA1). PDIA1 is a key enzyme in the ER that catalyzes the formation, reduction, and isomerization of disulfide bonds, playing a crucial role in protein folding. By selectively inhibiting PDIA1, this compound provides a valuable tool to investigate the mechanisms governing the secretion of destabilized proteins and to explore potential therapeutic strategies for diseases associated with their extracellular deposition.
These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to study the secretion of destabilized proteins. Detailed protocols for cell culture, treatment, and analysis of secreted proteins are included, along with a summary of key quantitative data and a visual representation of the relevant signaling pathway.
Data Presentation
The following table summarizes quantitative data from a key study investigating the effect of this compound on the secretion of a destabilized, amyloidogenic antibody light chain (ALLC).
| Cell Line | Treatment | Secreted FTALLC (% of Vehicle) | Cell Viability (% of Vehicle) | Reference |
| HEK293Trex stably expressing FTALLC | This compound (40 µM) for 4h | ~60% | ~100% | [1] |
FTALLC: Flag-tagged Amyloidogenic Light Chain
Signaling Pathway
The diagram below illustrates the role of PDIA1 in the ER quality control of secreted proteins and the point of intervention by this compound.
Caption: ER quality control pathway and this compound's point of intervention.
Experimental Protocols
Cell Culture and Induction of Destabilized Protein Expression
This protocol describes the culture of HEK293T-REx cells for the inducible expression of a destabilized protein, such as a Flag-tagged amyloidogenic light chain (FTALLC).
Materials:
-
HEK293T-REx™ Cell Line (Thermo Fisher Scientific, Cat. No. R71007)
-
DMEM, high glucose, GlutaMAX™ Supplement, pyruvate (Thermo Fisher Scientific, Cat. No. 10569010)
-
Fetal Bovine Serum (FBS), qualified (Thermo Fisher Scientific, Cat. No. 26140079)
-
Penicillin-Streptomycin (10,000 U/mL) (Thermo Fisher Scientific, Cat. No. 15140122)
-
Blasticidin S HCl (10 mg/mL) (Thermo Fisher Scientific, Cat. No. R21001)
-
Zeocin™ (100 mg/mL) (Thermo Fisher Scientific, Cat. No. R25001)
-
Tetracycline hydrochloride (Sigma-Aldrich, Cat. No. T7660)
-
pcDNA™5/FRT/TO vector containing the gene for the destabilized protein of interest (e.g., FTALLC)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
Procedure:
-
Cell Culture:
-
Culture HEK293T-REx cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 5 µg/mL Blasticidin, and 100 µg/mL Zeocin™ at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain them in the exponential growth phase.
-
-
Generation of a Stable Cell Line (if not already established):
-
Co-transfect the HEK293T-REx cells with the pOG44 Flp recombinase expression vector and the pcDNA™5/FRT/TO vector containing the gene of interest.
-
Select for stably transfected cells using Hygromycin B.
-
-
Induction of Protein Expression:
-
Seed the stable HEK293T-REx cells in the desired culture plates (e.g., 6-well plates for Western blot analysis or 96-well plates for ELISA).
-
Allow cells to adhere and reach 70-80% confluency.
-
To induce the expression of the destabilized protein, add tetracycline to the culture medium at a final concentration of 1 µg/mL.[2]
-
Incubate the cells for the desired period (e.g., 24 hours) to allow for protein expression and secretion.
-
Treatment with this compound
Materials:
-
This compound (Cayman Chemical, Cat. No. 24873, or other suppliers)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
-
Cell Treatment:
-
Following the induction of destabilized protein expression, replace the medium with fresh medium containing the desired concentration of this compound. A working concentration of 40 µM has been shown to be effective.[1]
-
For the vehicle control, add an equivalent volume of DMSO to the medium.
-
Incubate the cells for the desired treatment time (e.g., 4 hours).[1]
-
Quantification of Secreted Destabilized Protein by ELISA
This protocol provides a general framework for an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of a Flag-tagged destabilized protein secreted into the cell culture medium.
Materials:
-
Anti-Flag antibody (for coating, e.g., Sigma-Aldrich, Cat. No. F1804)
-
Biotinylated anti-Flag antibody (for detection, e.g., Sigma-Aldrich, Cat. No. F9291)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Bovine Serum Albumin (BSA)
-
PBS and PBST (PBS with 0.05% Tween-20)
-
96-well ELISA plates
-
Purified Flag-tagged protein of interest (for standard curve)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with 100 µL of anti-Flag antibody (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with PBST.
-
-
Blocking:
-
Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using serial dilutions of the purified Flag-tagged protein in cell culture medium.
-
Collect the cell culture supernatants from the this compound treated and control cells. Centrifuge to remove any cell debris.
-
Add 100 µL of the standards and cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with PBST.
-
-
Detection:
-
Add 100 µL of biotinylated anti-Flag antibody (diluted in blocking buffer) to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with PBST.
-
-
Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the secreted protein in the samples by interpolating from the standard curve.
-
Analysis of Secreted Destabilized Protein by Western Blot
This protocol describes how to detect the secreted destabilized protein in the cell culture medium using Western blotting.
Materials:
-
Cell culture supernatants (from this compound treated and control cells)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-Flag antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting and imaging equipment
Procedure:
-
Sample Preparation:
-
Collect the cell culture supernatants and centrifuge to remove cell debris.
-
Concentrate the proteins in the supernatant if necessary, for example, using centrifugal filter units with an appropriate molecular weight cutoff.
-
Mix the supernatant with Laemmli sample buffer (final concentration 1x) and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Flag) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using appropriate software.
-
Experimental Workflow
Caption: Workflow for studying destabilized protein secretion using this compound.
References
Application Note: Profiling the Selectivity of KSC-34 for Protein Disulfide Isomerase A1 (PDIA1)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed protocols for assessing the selectivity of KSC-34, a potent and site-selective covalent inhibitor of Protein Disulfide Isomerase A1 (PDIA1). PDIA1 is a critical enzyme in the endoplasmic reticulum (ER) responsible for catalyzing disulfide bond formation, reduction, and isomerization during protein folding.[1][2] this compound covalently modifies the Cysteine 53 (C53) residue within the N-terminal 'a' catalytic domain of PDIA1.[3][4] The following protocols describe in vitro and cellular methods to quantify the potency, isoform selectivity, and specific active-site engagement of this compound.
Introduction
Protein Disulfide Isomerase A1 (PDIA1) is a member of the PDI family, a group of oxidoreductases crucial for maintaining protein homeostasis in the ER.[3] PDIA1 consists of four thioredoxin-like domains arranged as a-b-b'-a', with the 'a' and 'a'' domains containing the catalytic Cys-Gly-His-Cys (CGHC) active sites.[5] Due to its role in folding secretory proteins, PDIA1 is implicated in various diseases, making it an attractive therapeutic target. The development of selective inhibitors is essential to probe the specific functions of PDIA1 and its individual catalytic domains.
This compound is a highly selective inhibitor that demonstrates time-dependent inhibition of PDIA1's reductase activity.[4] It contains a chloroacetamide electrophile for covalent modification and a bioorthogonal alkyne handle, which enables visualization and profiling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] This application note provides experimental workflows to validate the selectivity of this compound for PDIA1 over other PDI family members and to confirm its preferential binding to the 'a' active site.
This compound Selectivity and Potency Data
The following tables summarize the quantitative data for this compound, demonstrating its potency and selectivity for PDIA1.
Table 1: In Vitro Inhibition and Kinetic Parameters for PDIA1 Inhibitors
| Compound | IC₅₀ (μM) | k_inact_ / K_I_ (M⁻¹s⁻¹) | Reference(s) |
|---|---|---|---|
| This compound | 3.5 | 9.66 x 10³ | [3][5] |
| RB-11-ca | - | 3.35 x 10³ | [1] |
| 16F16 | - | 2.52 x 10² |[1] |
Table 2: Active Site and Isoform Selectivity of this compound
| Parameter | Selectivity Fold | Description | Reference(s) |
|---|---|---|---|
| 'a' vs 'a'' domain | 30-fold | This compound shows a 30-fold higher affinity for the 'a' catalytic domain over the 'a'' domain of PDIA1. | [4][5][6] |
| PDIA1 vs PDIA3/PDIA4 | Highly Selective | this compound covalently modifies PDIA1 with minimal to no modification of other PDI family members like PDIA3 and PDIA4. |[1][6] |
Diagrams and Workflows
PDIA1 Domain Structure and this compound Covalent Binding
// Positioning C53 node relative to the 'a' domain {rank=same; PDIA1; C53} } .dot Caption: PDIA1 domains and this compound's covalent modification of Cys53 in the 'a' site.
General Experimental Workflow for Selectivity Profiling
// Nodes start [label="Start: Obtain this compound and Recombinant Proteins\n(PDIA1 WT, Mutants, Other PDIs)", fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro_enzymatic [label="Protocol 1: In Vitro Enzymatic Assay\n(Insulin Reduction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vitro_binding [label="Protocol 2: In Vitro Competitive Binding\n(In-Gel Fluorescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_cell_target [label="Protocol 3: Cellular Target Engagement\n(In-Gel Fluorescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; potency [label="Determine Potency\n(kinact/KI, IC50)", fillcolor="#FBBC05", fontcolor="#202124"]; isoform_selectivity [label="Assess Isoform Selectivity\n(PDIA1 vs PDIA3/4)", fillcolor="#FBBC05", fontcolor="#202124"]; site_selectivity [label="Assess Active Site Selectivity\n('a' vs 'a'')", fillcolor="#FBBC05", fontcolor="#202124"]; cellular_engagement [label="Confirm Cellular Target Engagement", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> in_vitro_enzymatic; start -> in_vitro_binding; start -> in_cell_target; in_vitro_enzymatic -> data_analysis; in_vitro_binding -> data_analysis; in_cell_target -> data_analysis; data_analysis -> potency; data_analysis -> isoform_selectivity; data_analysis -> site_selectivity; data_analysis -> cellular_engagement; } .dot Caption: Workflow for assessing this compound potency, isoform, and active-site selectivity.
Experimental Protocols
Protocol 1: In Vitro PDIA1 Reductase Activity Assay (Insulin Turbidity)
This assay measures the ability of PDIA1 to reduce the disulfide bonds in insulin, which causes the insulin B-chain to aggregate and increase the turbidity of the solution.[7] Inhibition of this process by this compound is quantified by a decrease in the rate of turbidity increase.
Materials:
-
Recombinant human PDIA1
-
This compound
-
Bovine Insulin
-
Dithiothreitol (DTT)
-
Assay Buffer: 100 mM sodium phosphate, 2 mM EDTA, pH 7.0
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 650 nm
Procedure:
-
Insulin Solution Preparation: Prepare a 10 mg/mL (1.7 mM) stock solution of bovine insulin in 10 mM HCl. Immediately before use, dilute the stock to 0.16 mM in the Assay Buffer. Ensure the solution is clear.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to desired concentrations (e.g., from 100 µM to 10 nM) in Assay Buffer. Include a DMSO-only vehicle control.
-
Reaction Setup (100 µL final volume): a. In a 96-well plate, add 50 µL of 1 µM recombinant PDIA1 (for a final concentration of 0.5 µM). b. Add 10 µL of the serially diluted this compound or vehicle control. c. Pre-incubate the plate at room temperature for various times (e.g., 0, 15, 30, 60 minutes) to assess time-dependent inhibition.
-
Initiate Reaction: a. To each well, add 20 µL of 5 mM DTT (for a final concentration of 1 mM). b. Immediately add 20 µL of 0.8 mM insulin solution (for a final concentration of 0.16 mM).
-
Data Acquisition: a. Immediately place the plate in a plate reader pre-heated to 25°C or 37°C. b. Measure the absorbance at 650 nm every minute for 30-60 minutes.
-
Data Analysis: a. Plot absorbance (OD 650 nm) vs. time for each concentration of this compound. b. Determine the initial rate (V₀) of the reaction from the linear phase of the curve for each concentration. c. Plot the reaction rates against the inhibitor concentration and fit the data to determine IC₅₀ values. For time-dependent inhibition, calculate k_inact_/K_I_ values.[1]
Protocol 2: In Vitro Selectivity Profiling using In-Gel Fluorescence
This protocol leverages the alkyne handle on this compound to assess its binding selectivity against different PDI isoforms (e.g., PDIA1, PDIA3, PDIA4) and to determine its preference for the 'a' versus 'a'' catalytic site using PDIA1 mutants (C53A and C397A).[1]
Materials:
-
Recombinant Proteins: PDIA1 (Wild-Type), PDIA1 (C53A mutant), PDIA1 (C397A mutant), PDIA3, PDIA4.
-
This compound
-
Click Chemistry Reagents:
-
Fluorescent azide reporter (e.g., TAMRA-azide or Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
SDS-PAGE materials (gels, running buffer, etc.)
-
Fluorescence gel scanner
Procedure:
-
Inhibitor Incubation: a. In separate microcentrifuge tubes, incubate 50 µg/mL of each recombinant protein with 5 µM this compound (or a range of concentrations) in a suitable buffer (e.g., PBS). Include a DMSO vehicle control. b. Incubate for 1 hour at 37°C.
-
Click Chemistry Reaction (CuAAC): a. To each 50 µL protein reaction, add the following pre-mixed click reagents in order:
- Fluorescent azide (e.g., TAMRA-azide) to a final concentration of 50 µM.
- TCEP to a final concentration of 1 mM.
- TBTA to a final concentration of 100 µM.
- CuSO₄ to a final concentration of 1 mM. b. Vortex gently and incubate for 1 hour at room temperature, protected from light.
-
SDS-PAGE and Imaging: a. Quench the reaction by adding 4x Laemmli sample buffer. b. Run the samples on an SDS-PAGE gel. c. Image the gel using a fluorescence scanner with appropriate excitation/emission wavelengths for the chosen fluorophore. d. After fluorescence scanning, the gel can be stained with Coomassie Blue to visualize total protein loading.
-
Data Analysis: a. Isoform Selectivity: Compare the fluorescence intensity of the band corresponding to PDIA1 with those for PDIA3 and PDIA4. High selectivity is indicated by a strong fluorescent band for PDIA1 and weak or no bands for other isoforms.[1] b. Active Site Selectivity: Compare the fluorescence intensity of Wild-Type PDIA1 to the C53A (a-site mutant) and C397A (a'-site mutant) samples. A significant reduction in fluorescence in the C53A mutant but not the C397A mutant confirms that this compound selectively binds to the C53 residue in the 'a' domain.[1]
Protocol 3: Cellular Target Engagement Profiling
This protocol confirms that this compound can permeate cells and selectively engage with endogenous PDIA1 in a complex proteome.[1]
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
This compound
-
Cell culture medium and reagents
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Click Chemistry reagents (as in Protocol 2)
-
SDS-PAGE materials
-
Fluorescence gel scanner
Procedure:
-
Cell Treatment: a. Plate cells and grow to ~80-90% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a DMSO vehicle control in serum-free media. c. Incubate for 3 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: a. Wash the cells twice with cold PBS. b. Lyse the cells directly on the plate with ice-cold Lysis Buffer. c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Click Chemistry and Analysis: a. Normalize the protein concentration of all samples (e.g., to 1-2 mg/mL). b. Perform the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction on the lysates as described in Protocol 2, Step 2. c. Analyze the samples by SDS-PAGE and in-gel fluorescence as described in Protocol 2, Step 3.
-
Data Analysis: a. A fluorescent band at the molecular weight of PDIA1 (~57 kDa) that increases in intensity with higher concentrations of this compound indicates successful cellular target engagement. b. The absence of other prominent bands confirms the high selectivity of this compound for PDIA1 within the cellular proteome.[1]
References
- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions and mechanisms of protein disulfide isomerase family in cancer emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wiseman.scripps.edu [wiseman.scripps.edu]
- 7. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 'a' Site-Specific PDIA1 Inhibition with KSC-34
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KSC-34, a potent and selective inhibitor of the 'a' active site of Protein Disulfide Isomerase A1 (PDIA1), to investigate its effects on cellular processes. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows.
Introduction to this compound and PDIA1
Protein Disulfide Isomerase A1 (PDIA1) is a crucial chaperone protein residing in the endoplasmic reticulum (ER) that facilitates protein folding by catalyzing the formation, isomerization, and reduction of disulfide bonds.[1][2] PDIA1 possesses two catalytic thioredoxin-like domains, designated as 'a' and 'a''.[3][4] this compound is a small molecule inhibitor that demonstrates high selectivity for the 'a' site of PDIA1, providing a valuable tool to dissect the specific functions of this domain.[3][4][5] It acts as a covalent modifier of PDIA1 and has been shown to be approximately 30-fold more selective for the 'a' site over the 'a'' site.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects as reported in the literature.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| kinact/KI | 9.66 x 103 M-1s-1 | [3][5] |
| IC50 | 3.5 µM | [2] |
| 'a' site selectivity | ~30-fold over 'a'' site | [3][5] |
Table 2: Cellular Effects of this compound
| Experiment | Cell Line | Treatment | Observed Effect | Reference |
| Amyloidogenic Light Chain (ALC) Secretion | HEK293T | 40 µM this compound | Significant decrease in secreted ALC | [5] |
| PDIA1-ALC Interaction | HEK293T | 40 µM this compound | Disruption of interaction | [5] |
| Unfolded Protein Response (UPR) | Various | Not specified | Minimal sustained activation | [3][5] |
Signaling Pathway
The inhibition of the PDIA1 'a' site by this compound can impact protein folding within the ER, potentially leading to ER stress and the activation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response that is initiated by three main sensor proteins: IRE1α, PERK, and ATF6.
Caption: PDIA1 'a' site inhibition by this compound and its potential impact on the Unfolded Protein Response pathway.
Experimental Protocols
In Vitro PDIA1 Reductase Activity Assay (Insulin Turbidity Assay)
This assay measures the reductase activity of PDIA1 by monitoring the aggregation of the insulin B chain upon reduction of its disulfide bonds, which causes an increase in turbidity.
Materials:
-
Recombinant human PDIA1
-
This compound
-
Bovine insulin
-
Dithiothreitol (DTT)
-
Assay Buffer: 100 mM sodium phosphate, pH 7.5, containing 2 mM EDTA
Procedure:
-
Prepare a stock solution of bovine insulin at 10 mg/mL in the assay buffer.
-
Prepare a working solution of PDIA1 at a final concentration of 0.5 µM in the assay buffer.
-
Prepare various concentrations of this compound in the assay buffer.
-
In a 96-well plate, add the PDIA1 solution.
-
Add the this compound solutions to the wells containing PDIA1 and pre-incubate for various times (e.g., 0, 15, 30, 60 minutes) at room temperature.
-
To initiate the reaction, add DTT to a final concentration of 1 mM and insulin to a final concentration of 0.16 mM to each well.
-
Immediately measure the absorbance at 650 nm every minute for 60 minutes using a plate reader.
-
The rate of insulin reduction is determined by the slope of the linear portion of the turbidity curve.
Experimental Workflow:
Caption: Workflow for the in vitro PDIA1 insulin turbidity assay.
Cellular Unfolded Protein Response (UPR) Analysis by Western Blot
This protocol details the analysis of key UPR markers to assess the level of ER stress induced by this compound treatment.
Materials:
-
HEK293T or other suitable cell line
-
This compound
-
Tunicamycin or Thapsigargin (positive controls for UPR induction)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-IRE1α, IRE1α, p-PERK, PERK, ATF6, β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for different time points (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO) and positive controls (Tunicamycin or Thapsigargin).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Logical Relationship of UPR Marker Analysis:
References
- 1. Immunoprecipitation for Flag-tagged proteins [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KSC-34 Treatment in Protein Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding and subsequent aggregation are cellular events implicated in a range of debilitating human disorders, including neurodegenerative diseases and certain types of cancer. The endoplasmic reticulum (ER) is a primary site for protein folding, equipped with a sophisticated quality control system. Protein Disulfide Isomerase A1 (PDIA1) is a crucial ER-resident oxidoreductase and chaperone that facilitates the correct formation of disulfide bonds in nascent polypeptides.[1] Dysregulation of PDIA1 activity can lead to the accumulation of misfolded proteins, contributing to cellular stress and pathology.
KSC-34 is a potent and selective covalent inhibitor of the a-site of PDIA1.[1][2] It exhibits over 30-fold selectivity for the 'a' domain over the 'a'' domain of PDIA1 and displays high selectivity for PDIA1 over other PDI family members.[1][3] Mechanistically, this compound contains a chloroacetamide electrophile that covalently modifies the cysteine residue (C53) in the active site of the PDIA1 'a' domain.[1] Notably, treatment with this compound has been shown to have minimal sustained effects on the global unfolded protein response (UPR), suggesting it does not induce widespread ER stress.[2][3] However, it can cause a transient and cell-type-dependent activation of the IRE1α branch of the UPR.[3]
A key application of this compound is in the investigation of pathogenic protein aggregation. By selectively inhibiting PDIA1, researchers can probe the role of this specific chaperone in the folding and secretion of aggregation-prone proteins. For instance, this compound treatment has been demonstrated to significantly reduce the secretion of a destabilized, amyloidogenic antibody light chain from cells.[2][3][4] This makes this compound a valuable tool for studying diseases associated with protein aggregation and for the development of potential therapeutic strategies.
Data Presentation
Table 1: Selectivity of this compound for PDIA1 'a' domain
| Compound | Selectivity ('a' domain vs. 'a'' domain) | Reference |
| This compound | 30-fold | [3] |
| RB-11-ca | 21-fold | [3] |
| 16F16 | 2-fold | [3] |
Table 2: Effect of this compound on UPR Target Gene Expression in MCF-7 Cells (3-hour treatment)
| Gene | This compound Concentration (µM) | Mean Fold Change (relative to DMSO) | Reference |
| BiP | 4 | ~1.2 | [3] |
| BiP | 40 | ~1.8 | [3] |
| CHOP | 4 | ~1.1 | [3] |
| CHOP | 40 | ~1.5 | [3] |
| ERDJ4 | 4 | ~1.5 | [3] |
| ERDJ4 | 40 | ~3.0 | [3] |
| HYOU1 | 4 | ~1.3 | [3] |
| HYOU1 | 40 | ~2.5 | [3] |
| SEC24D | 4 | ~1.2 | [3] |
| SEC24D | 40 | ~1.8 | [3] |
Note: The data presented are approximations derived from graphical representations in the cited literature and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent mammalian cells with this compound. Specific conditions may need to be optimized for different cell lines.
Materials:
-
Mammalian cell line of interest (e.g., MCF-7, HEK293T)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight under standard conditions to allow for attachment and recovery.
-
Preparation of this compound Working Solutions: Prepare fresh dilutions of this compound in complete cell culture medium from the DMSO stock solution immediately before use. A vehicle control containing the same final concentration of DMSO should also be prepared. Recommended final concentrations of this compound for initial experiments range from 4 µM to 40 µM.[3]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. For studying effects on protein secretion, a pre-treatment of 1-4 hours is suggested.[3] For UPR gene expression analysis, a 3-hour incubation has been reported.[3]
-
Downstream Analysis: Following incubation, proceed with cell lysis or media collection for subsequent analysis, such as immunoblotting, immunoprecipitation, or protein aggregation assays.
Protocol 2: Analysis of Protein Aggregation using Filter Trap Assay
This protocol describes a filter trap assay to quantify insoluble protein aggregates from cell lysates after this compound treatment.
Materials:
-
Treated and control cell pellets (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Cellulose acetate membrane (0.22 µm pore size)
-
Dot blot or slot blot apparatus
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets on ice with an appropriate volume of lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. For the filter trap, samples are typically denatured with SDS.
-
Filter Trapping: Assemble the dot blot apparatus with the cellulose acetate membrane. Apply an equal amount of total protein from each sample to the wells. Apply vacuum to pull the lysate through the membrane. Insoluble aggregates will be retained on the membrane.
-
Washing: Wash the membrane several times with wash buffer to remove soluble proteins.
-
Immunoblotting:
-
Disassemble the apparatus and block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. . Wash the membrane three times with wash buffer.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the signal intensity of the dots. A decrease in the signal in this compound treated samples would suggest a reduction in the aggregation of the target protein.
Protocol 3: Co-Immunoprecipitation to Study Protein Interactions
This protocol can be used to investigate the interaction of a target protein with PDIA1 following this compound treatment.
Materials:
-
Treated and control cell lysates (from Protocol 1)
-
Co-immunoprecipitation (Co-IP) buffer
-
Primary antibody for immunoprecipitation (e.g., anti-FLAG for a FLAG-tagged protein)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Primary antibodies for immunoblotting (e.g., anti-PDIA1 and an antibody against the protein of interest)
Procedure:
-
Lysate Preparation: Prepare cell lysates in a non-denaturing Co-IP buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Immunoblot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against PDIA1 and the protein of interest to assess their interaction.
Visualizations
Caption: Mechanism of this compound action in the ER.
Caption: General experimental workflow for this compound studies.
Caption: this compound's transient effect on the IRE1α UPR pathway.
References
Application Notes and Protocols for In Vivo Studies of KSC-34
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of KSC-34, a potent and selective covalent inhibitor of the 'a' site of Protein Disulfide Isomerase A1 (PDIA1). With an in vitro IC50 of 3.5 μM and a 30-fold selectivity for the 'a' site over the 'a'' site, this compound presents a promising therapeutic candidate for diseases associated with protein misfolding and secretion, such as certain cancers and amyloidosis.[1][2][3] The following protocols are designed to facilitate the assessment of this compound's efficacy, pharmacokinetics, pharmacodynamics, and safety in relevant preclinical animal models.
Introduction to this compound and its Mechanism of Action
Protein Disulfide Isomerase A1 (PDIA1) is a crucial enzyme in the endoplasmic reticulum (ER) that catalyzes the formation, isomerization, and breakage of disulfide bonds, playing a key role in protein folding and quality control.[1][2] this compound selectively and covalently binds to the 'a' site of PDIA1, inhibiting its reductase activity.[1][4] This targeted inhibition can disrupt the folding and secretion of specific proteins that are highly dependent on PDIA1 activity. Notably, this compound has been shown to decrease the secretion of destabilized amyloidogenic antibody light chains in vitro, suggesting its potential in treating immunoglobulin light-chain (AL) amyloidosis.[3][4] Furthermore, given the role of PDIA1 in cancer progression and survival, this compound may exhibit anti-neoplastic activity.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound in the ER.
Experimental Design and Protocols
The following sections outline detailed protocols for in vivo studies of this compound in two potential therapeutic areas: Multiple Myeloma and AL Amyloidosis.
Efficacy Study in a Multiple Myeloma Xenograft Model
This protocol describes a study to evaluate the anti-tumor efficacy of this compound in a human multiple myeloma xenograft mouse model.
2.1.1. Experimental Workflow
Caption: Workflow for in vivo efficacy testing.
2.1.2. Materials and Methods
-
Animal Model: Female NOD/SCID mice, 6-8 weeks old.
-
Cell Line: Human multiple myeloma cell line (e.g., MM.1S, U266, or OPM2).
-
Test Article: this compound, dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Dosing:
-
Vehicle control
-
This compound (Low dose, e.g., 10 mg/kg)
-
This compound (High dose, e.g., 30 mg/kg)
-
-
Administration: Intraperitoneal (IP) or oral (PO) gavage, once daily.
2.1.3. Protocol
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Tumor Cell Inoculation: Subcutaneously inject 5 x 10^6 multiple myeloma cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume (mm³) = (length x width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Treatment: Begin daily administration of vehicle or this compound according to the assigned groups.
-
Monitoring: Record tumor volume, body weight, and clinical signs of toxicity daily.
-
Endpoint: Euthanize mice when tumors reach a volume of 2000 mm³, or if there is more than 20% body weight loss or other signs of severe toxicity.
-
Tissue Collection: At the end of the study, collect tumors, blood, and major organs for pharmacokinetic (PK), pharmacodynamic (PD), and histopathological analysis.
2.1.4. Data Presentation
Table 1: Tumor Growth Inhibition in Multiple Myeloma Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
|---|---|---|---|---|
| Vehicle | - | 1500 ± 150 | - | - |
| This compound | 10 | 900 ± 120 | 40 | <0.05 |
| this compound | 30 | 450 ± 80 | 70 | <0.001 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) ± SEM |
|---|---|---|
| Vehicle | - | -2.5 ± 1.0 |
| This compound | 10 | -3.1 ± 1.2 |
| this compound | 30 | -5.8 ± 1.5 |
Efficacy Study in an AL Amyloidosis Mouse Model
This protocol outlines a study to assess the effect of this compound on the deposition of amyloidogenic light chains in a relevant mouse model.
2.2.1. Experimental Workflow
Caption: Workflow for AL amyloidosis in vivo study.
2.2.2. Materials and Methods
-
Animal Model: A suitable mouse model for AL amyloidosis (e.g., transgenic mice expressing an amyloidogenic human light chain or a model induced by injection of patient-derived light chains).
-
Test Article: this compound in a suitable vehicle.
-
Dosing:
-
Vehicle control
-
This compound (Low dose, e.g., 10 mg/kg)
-
This compound (High dose, e.g., 30 mg/kg)
-
-
Administration: Daily IP or PO administration for a prolonged period (e.g., 8-12 weeks).
2.2.3. Protocol
-
Model Induction/Selection: Utilize the chosen AL amyloidosis model.
-
Randomization: Randomize animals into treatment groups (n=8-10 mice/group).
-
Treatment: Administer vehicle or this compound daily for the duration of the study.
-
Monitoring: Monitor for signs of disease progression, such as proteinuria (for kidney involvement) or changes in cardiac function biomarkers (if relevant to the model).
-
Endpoint: At a pre-determined time point or when animals show signs of severe disease, euthanize and collect tissues.
-
Tissue Analysis: Collect heart, kidneys, liver, and spleen for histopathological analysis. Perform Congo Red staining to visualize amyloid deposits and immunohistochemistry (IHC) to detect human light chain deposition.
2.2.4. Data Presentation
Table 3: Amyloid Deposition in Target Organs
| Treatment Group | Dose (mg/kg) | Mean Amyloid Area in Kidney (%) ± SEM | Mean Amyloid Area in Heart (%) ± SEM |
|---|---|---|---|
| Vehicle | - | 25 ± 4 | 15 ± 3 |
| This compound | 10 | 15 ± 3 | 8 ± 2 |
| this compound | 30 | 8 ± 2 | 4 ± 1 |
Table 4: Kidney Function Assessment
| Treatment Group | Dose (mg/kg) | Mean Urine Protein to Creatinine Ratio at Endpoint ± SEM |
|---|---|---|
| Vehicle | - | 15 ± 2.5 |
| This compound | 10 | 10 ± 2.0 |
| this compound | 30 | 6 ± 1.5 |
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
3.1. Pharmacokinetic Study Protocol
-
Animals: Male and female C57BL/6 mice (or the strain used for efficacy studies).
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) via the intended clinical route (IV and PO).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Table 5: Key Pharmacokinetic Parameters of this compound
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (h) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| IV | 2 | 1200 | 0.08 | 1500 | 2.5 | - |
| PO | 10 | 800 | 1.0 | 4500 | 3.0 | 60 |
3.2. Pharmacodynamic Study Protocol
-
Animals and Dosing: Use the same tumor model and dosing regimen as in the efficacy studies.
-
Tissue Collection: Collect tumor and relevant tissues at various time points after single or multiple doses of this compound.
-
Biomarker Analysis:
-
Target Engagement: Measure the level of this compound covalently bound to PDIA1 in tumor lysates using a click chemistry approach with an alkyne-tagged this compound analog or by mass spectrometry.
-
Downstream Effects: Analyze the levels of key secreted proteins (e.g., specific immunoglobulins in the multiple myeloma model) in the plasma. Assess ER stress markers (e.g., CHOP, BiP) in tumor tissue via Western blot or IHC.
-
Table 6: Pharmacodynamic Endpoints
| Treatment Group | Dose (mg/kg) | PDIA1 Target Occupancy in Tumor (%) | Plasma Light Chain Levels (µg/mL) | Tumor CHOP Expression (Fold Change) |
|---|---|---|---|---|
| Vehicle | - | 0 | 50 ± 5 | 1.0 ± 0.2 |
| This compound | 10 | 45 ± 8 | 30 ± 4 | 1.2 ± 0.3 |
| this compound | 30 | 80 ± 10 | 15 ± 3 | 1.5 ± 0.4 |
Toxicology Studies
A preliminary in vivo toxicology study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
4.1. Acute Toxicology Protocol
-
Animals: Male and female C57BL/6 mice.
-
Dosing: Administer single escalating doses of this compound.
-
Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for 14 days.
-
Necropsy: Perform gross necropsy on all animals at the end of the study.
4.2. Repeat-Dose Toxicology Protocol
-
Animals: Male and female C57BL/6 mice.
-
Dosing: Administer daily doses of this compound at three different dose levels for 14 or 28 days.
-
Monitoring: Daily clinical observations, weekly body weight and food consumption.
-
Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Perform a full histopathological examination of major organs.
Table 7: Summary of Preliminary Toxicology Findings
| Study | Species/Strain | Route | Dosing Regimen | NOAEL (mg/kg/day) | Target Organs of Toxicity |
|---|---|---|---|---|---|
| Acute | Mouse/C57BL/6 | IP | Single Dose | 100 | - |
| 14-Day Repeat-Dose | Mouse/C57BL/6 | IP | Daily | 30 | Liver (mild hepatocyte vacuolation) |
Disclaimer: These protocols are intended as a general guide. Specific experimental details should be optimized based on the research objectives, available resources, and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding AL amyloidosis with a little help from in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Mouse Models as a Translational Platform for the Development of New Therapeutic Agents in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
KSC-34: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of KSC-34, a potent and selective inhibitor of the a-site of protein disulfide isomerase A1 (PDIA1).[1][2][3][4][5] this compound serves as a valuable tool for investigating the pathological roles of PDIA1 and exploring its therapeutic potential.[1][3]
Data Presentation: Solubility
This compound is a covalent modifier of PDIA1.[2] For effective experimental use, understanding its solubility is critical. The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent System | Solubility | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.81 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.81 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.81 mM) | Clear solution |
| DMSO | Soluble to at least 10 mM |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for further dilutions for both in vitro and in vivo experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder. The molecular weight of this compound is not explicitly stated in the provided search results, but for calculation purposes, we will assume a hypothetical molecular weight (MW) to demonstrate the process. Let's assume a hypothetical MW of 430.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need:
-
10 mmol/L * 0.001 L * 430.4 g/mol = 0.004304 g = 4.304 mg
-
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the dilution of the 10 mM DMSO stock solution to a working concentration for use in cell culture experiments. A typical final concentration for in vitro experiments is in the micromolar range. For example, a concentration of 40 μM has been used in studies with HEK293 cells.[1][6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 40 μM working solution:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to get a 100 µM solution.
-
Then, add 40 µL of the 100 µM intermediate solution to 60 µL of cell culture medium to obtain a final concentration of 40 µM.
-
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Add the freshly prepared working solution to your cell cultures.
Preparation of Formulation for In Vivo Animal Experiments
This protocol provides an example of how to prepare this compound for administration in animal models, based on the provided solubility data.[2]
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline
-
Sterile tubes
-
Vortex mixer
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
To prepare 1 mL of the final formulation, combine the following in a stepwise manner, ensuring each component is fully mixed before adding the next:
-
100 µL of the this compound stock solution (or an appropriate volume to achieve the desired final concentration)
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of Saline. Mix thoroughly to obtain a clear solution.
-
-
The final concentration of this compound in this formulation would need to be calculated based on the initial concentration in DMSO and the final volume.
-
Administer the freshly prepared formulation to the animals as per the experimental design.
Mandatory Visualizations
Signaling Pathway
This compound acts as a selective inhibitor of the a-site of PDIA1. PDIA1 is a key enzyme in the endoplasmic reticulum (ER) responsible for proper protein folding. Inhibition of PDIA1 can lead to an accumulation of misfolded proteins in the ER, which in turn can activate the Unfolded Protein Response (UPR).[1] The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if ER stress is prolonged.
Caption: this compound inhibits PDIA1, leading to UPR activation.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing this compound solutions for experimental use.
Caption: Workflow for this compound solution preparation.
References
- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound|2226201-97-2|COA [dcchemicals.com]
- 6. wiseman.scripps.edu [wiseman.scripps.edu]
Application of KSC-34 in High-Throughput Screening for PDIA1 Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Disulfide Isomerase A1 (PDIA1) is a crucial chaperone protein primarily located in the endoplasmic reticulum (ER). It plays a vital role in the correct folding of nascent proteins by catalyzing the formation, breakage, and rearrangement of disulfide bonds.[1][2][3] Dysregulation of PDIA1 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making it a compelling therapeutic target.[3][4] High-throughput screening (HTS) is a key strategy for identifying novel inhibitors of PDIA1. KSC-34 is a potent, selective, and covalent inhibitor of PDIA1, making it an invaluable tool for such screening campaigns and for studying PDIA1 biology.[2][3][5]
This compound exhibits time-dependent inhibition of PDIA1's reductase activity and demonstrates high selectivity for the 'a' active site domain over the 'a'' domain.[2][3][5] It covalently modifies the cysteine residue (C53) within the 'a' domain's Cys-Gly-His-Cys (CGHC) active-site motif.[2][3] This application note provides detailed protocols for utilizing this compound in HTS assays to identify and characterize new PDIA1 inhibitors.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Reference |
| Target | Protein Disulfide Isomerase A1 (PDIA1) | [2][3] |
| Mechanism of Action | Covalent modification of C53 in the 'a' active site | [2][3] |
| IC₅₀ | 3.5 µM | [2] |
| kinact/KI | 9.66 × 10³ M⁻¹s⁻¹ | [2][3][5][6] |
| Selectivity | ~30-fold for 'a' site over 'a'' site | [3][5][6] |
| Cellular EC₅₀ (MCF-7 cells) | 82 µM | [6] |
Mandatory Visualizations
Experimental Protocols
High-Throughput Insulin Turbidity Assay for PDIA1 Reductase Activity
This assay measures the ability of PDIA1 to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be monitored as an increase in turbidity.
Materials:
-
Recombinant human PDIA1
-
Bovine insulin
-
Dithiothreitol (DTT)
-
Assay buffer: 100 mM sodium phosphate, pH 7.0, 2 mM EDTA
-
Test compounds (e.g., this compound as a positive control) dissolved in DMSO
-
384-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 650 nm
Protocol:
-
Prepare a stock solution of bovine insulin (10 mg/mL) in 50 mM Tris-HCl, pH 7.5.
-
In a 384-well plate, add 0.5 µL of test compound or DMSO (vehicle control).
-
Add 25 µL of PDIA1 solution (e.g., 1 µM final concentration) in assay buffer to each well.
-
Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction mix containing insulin (final concentration 0.16 mM) and DTT (final concentration 1 mM) in assay buffer.
-
Initiate the reaction by adding 25 µL of the reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Monitor the increase in absorbance at 650 nm every minute for 30-60 minutes.
-
The rate of insulin reduction is determined from the linear phase of the turbidity curve.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
Cellular Viability (MTT) Assay
This assay assesses the cytotoxicity of PDIA1 inhibitors on cultured cells.
Materials:
-
Human cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and this compound as a reference) for 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC₅₀ value.[6]
Monitoring the Unfolded Protein Response (UPR)
Inhibition of PDIA1 can lead to ER stress and activation of the UPR. This can be monitored by measuring the expression of UPR target genes or the phosphorylation of UPR-related proteins.
Materials:
-
Cells treated with PDIA1 inhibitors
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for UPR target genes (e.g., XBP1s, ATF4, CHOP, BiP/GRP78)
-
Antibodies for UPR markers (e.g., phospho-IRE1α, phospho-eIF2α, ATF6)
-
Western blotting reagents and equipment
Protocol (qPCR):
-
Treat cells with the test compound for a specified time (e.g., 3-6 hours).
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR using primers for UPR target genes.
-
Analyze the data to determine the fold change in gene expression relative to a housekeeping gene and the vehicle control.[6]
Protocol (Western Blot):
-
Lyse treated cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against UPR markers.
-
Incubate with a corresponding secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
Assay for Secretion of Amyloidogenic Light Chains
PDIA1 is involved in the folding of antibody light chains. Inhibition of PDIA1 can reduce the secretion of destabilized, amyloidogenic light chains.
Materials:
-
HEK293 cells engineered to express a destabilized, amyloidogenic antibody light chain (ALLC).
-
Cell culture reagents.
-
ELISA or Western blot reagents to detect the secreted ALLC in the cell culture medium.
Protocol:
-
Culture the ALLC-expressing cells and treat them with non-toxic concentrations of the PDIA1 inhibitor.
-
Collect the cell culture supernatant at various time points.
-
Quantify the amount of secreted ALLC in the supernatant using a specific ELISA.
-
Alternatively, concentrate the supernatant and analyze the ALLC levels by Western blotting.
-
A decrease in secreted ALLC in the presence of the inhibitor indicates an effect on the folding and secretion pathway.[3][6]
References
- 1. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein disulfide isomerase A1-associated pathways in the development of stratified breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting KSC-34 insolubility in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for handling KSC-34, a novel kinase inhibitor with known solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit poor aqueous solubility?
This compound is a potent, selective, ATP-competitive inhibitor of the XYZ kinase. Its chemical structure is predominantly hydrophobic (high LogP), which is characteristic of many small molecule kinase inhibitors designed to penetrate the cell membrane and interact with the ATP-binding pocket of the target kinase. This hydrophobicity is the primary reason for its low solubility in aqueous solutions like buffers and cell culture media.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For optimal results, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, research-grade DMSO to prevent the introduction of water, which can lower the compound's solubility limit and lead to precipitation.
Q3: Can I dissolve this compound directly in aqueous buffers (e.g., PBS) or cell culture medium?
No. Direct dissolution of this compound in aqueous solutions is not recommended and will likely result in incomplete dissolution or precipitation. A concentrated stock solution in an organic solvent like DMSO must be prepared first, which can then be serially diluted to the final working concentration in the desired aqueous medium.
Q4: My this compound precipitated out of the aqueous solution after I diluted it from the DMSO stock. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue. This typically occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. To resolve this, consider the following:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound.
-
Increase the DMSO Carryover: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always validate the tolerance of your specific cell line or assay to the final DMSO concentration.
-
Use a Surfactant: For in vitro biochemical assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 (at ~0.01%) to the final buffer can help maintain solubility.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a bath sonicator can help redissolve the precipitate, but be cautious as prolonged heating can degrade the compound.
Q5: How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent. As an acidic compound, its solubility in aqueous solutions increases as the pH rises above its pKa. In acidic or neutral conditions (pH < 7.4), the compound is less soluble.
Troubleshooting Guide
Problem: The this compound powder is not fully dissolving in DMSO.
-
Is the DMSO anhydrous? The presence of water can significantly reduce the solubility of this compound in DMSO. Use a fresh, sealed vial of anhydrous, research-grade DMSO.
-
Have you tried gentle heating and vortexing? Warm the solution in a 37°C water bath for 5-10 minutes and vortex thoroughly. This can help break up aggregates and facilitate dissolution.
-
Is the concentration too high? You may be attempting to create a stock solution that is above the solubility limit of this compound in DMSO. Please refer to the solubility data table below.
Problem: The compound precipitates immediately upon dilution into my cell culture medium.
-
Is the dilution being performed correctly? Always add the DMSO stock solution dropwise into the vortexing or stirring aqueous medium. Never add the aqueous solution to the DMSO stock, as this will cause the compound to crash out immediately.
-
Is there serum in your medium? The presence of proteins, such as those in Fetal Bovine Serum (FBS), can sometimes aid in solubilizing hydrophobic compounds. If using serum-free media, you may need to lower the final this compound concentration.
-
What is the final DMSO concentration? A final DMSO concentration below 0.1% may be insufficient to keep this compound in solution. Check if your experimental system can tolerate a higher DMSO concentration (e.g., 0.5%).
Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | > 50 mg/mL | Recommended for stock solutions. |
| Ethanol (100%) | ~5 mg/mL | Can be used as an alternative, but may have higher cellular toxicity. |
| PBS (pH 7.4) | < 10 µg/mL | Not recommended for direct dissolution. |
| Cell Culture Medium + 10% FBS | ~25 µg/mL | Solubility is slightly enhanced by serum proteins. |
Table 2: Effect of pH on this compound Aqueous Solubility
| pH | Aqueous Solubility (at 25°C) |
| 5.0 | < 1 µg/mL |
| 6.5 | ~5 µg/mL |
| 7.4 | ~10 µg/mL |
| 8.0 | ~50 µg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound (MW: 450.5 g/mol ) and a sealed vial of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO. For example, to prepare a 10 mM stock from 5 mg of this compound: (5 mg) / (450.5 mg/mmol) = 0.0111 mmol (0.0111 mmol) / (10 mmol/L) = 0.00111 L = 1.11 mL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Cap the vial tightly and vortex for 2-3 minutes. If necessary, place the vial in a 37°C water bath for 10 minutes, followed by additional vortexing, until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the XYZ kinase signaling pathway.
Technical Support Center: Optimizing KSC-34 Incubation Time for Maximal PDIA1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of KSC-34 for maximal inhibition of Protein Disulfide Isomerase A1 (PDIA1). The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PDIA1?
A1: this compound is a potent and selective covalent inhibitor of the 'a' active site of Protein Disulfide Isomerase A1 (PDIA1).[1][2][3] Its mechanism of action involves the covalent modification of the cysteine residue (C53) within the Cys-Gly-His-Cys (CGHC) motif of the 'a' domain.[1][2] This irreversible binding leads to time-dependent inhibition of PDIA1's reductase activity.[1][3] this compound has an in vitro IC50 of approximately 3.5 μM.[2][4]
Q2: Why is optimizing the incubation time for this compound crucial?
A2: As a covalent inhibitor, the extent of PDIA1 inhibition by this compound is dependent on both concentration and time.[1] A short incubation may result in incomplete inhibition, while an excessively long incubation could lead to off-target effects or cellular toxicity, confounding experimental results. Determining the optimal incubation time is therefore critical for achieving maximal and specific PDIA1 inhibition.
Q3: What is a reasonable starting point for this compound concentration and incubation time in a cell-based assay?
A3: Based on published data, a starting concentration of 10-40 µM this compound is a reasonable starting point for cell-based assays.[1] For initial time-course experiments, it is advisable to test a range of incubation times, such as 1, 4, 8, 12, and 24 hours, to identify a suitable window for observing maximal inhibition.[1][5]
Q4: How can I measure the extent of PDIA1 inhibition in my cells?
A4: PDIA1 inhibition can be assessed through several methods:
-
Direct Measurement of PDIA1 Activity: While the insulin turbidity assay is standard for in vitro assessment, a cell-based equivalent can be challenging.[1][6] An alternative is to measure the reductase activity in cell lysates.
-
Target Engagement/Occupancy Assay: This method quantifies the amount of PDIA1 that has been covalently modified by this compound. This can be achieved by treating cell lysates with a fluorescently tagged, irreversible PDIA1 probe after this compound incubation. The reduction in fluorescence compared to a control indicates the degree of target engagement.[1]
-
Downstream Functional Assays: The effect of PDIA1 inhibition on the secretion of specific, disulfide-bond-containing proteins can be a reliable readout of target engagement.[1][3] For example, monitoring the secretion of a destabilized antibody light chain has been shown to be sensitive to this compound treatment.[1][3]
-
Unfolded Protein Response (UPR) Activation: Inhibition of PDIA1 can lead to the accumulation of unfolded proteins in the endoplasmic reticulum, triggering the UPR.[1] Monitoring UPR markers such as the splicing of XBP1 mRNA or the phosphorylation of PERK and eIF2α can serve as an indirect measure of PDIA1 inhibition. However, it's important to note that this compound has been reported to have minimal sustained effects on the UPR, suggesting that this may not be the most sensitive readout.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Suboptimal PDIA1 Inhibition | Incubation time is too short for covalent bond formation to reach completion. | Perform a time-course experiment, extending the incubation period to 24 or even 48 hours.[4] |
| This compound concentration is too low. | Conduct a dose-response experiment at a fixed, optimal incubation time to determine the EC50 in your cell line. | |
| This compound has degraded in the cell culture medium. | Prepare fresh this compound solutions for each experiment. For long-term incubations (>24 hours), consider replenishing the media with fresh this compound. The stability of compounds in culture media can be a concern.[7][8] | |
| High Cell Toxicity | This compound concentration is too high. | Lower the concentration of this compound. Determine the maximum tolerated concentration in your cell line using a cell viability assay. |
| Incubation time is too long, leading to off-target effects. | Shorten the incubation time. Aim for the shortest time required to achieve maximal PDIA1 inhibition. | |
| Inconsistent Results Between Experiments | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and confluency across all experiments. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. For covalent inhibitors, even small variations in time can impact the degree of inhibition. | |
| Degradation of this compound stock solution. | Aliquot this compound stock solutions and store them properly. Avoid repeated freeze-thaw cycles. | |
| No Effect on Downstream Functional Readout | The chosen downstream marker is not sensitive to PDIA1 inhibition in your experimental model. | Select a different downstream marker that is known to be dependent on PDIA1 activity. |
| The level of PDIA1 inhibition is insufficient to produce a functional effect. | Confirm maximal PDIA1 inhibition using a target engagement assay before proceeding with functional readouts. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol aims to identify the incubation time required for maximal inhibition of PDIA1 by this compound in a cellular context.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Reagents for your chosen PDIA1 inhibition readout method (e.g., fluorescent probe for target engagement, ELISA kit for secreted protein)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 40 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the this compound containing medium or the vehicle control medium.
-
Time-Course Incubation: Incubate the plates for various time points (e.g., 1, 4, 8, 12, 24, and 48 hours) at 37°C and 5% CO2.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells with an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Assessment of PDIA1 Inhibition: Normalize the protein concentrations of all lysates and proceed with your chosen method to measure PDIA1 inhibition (e.g., target engagement assay or downstream functional assay).
-
Data Analysis: Plot the percentage of PDIA1 inhibition against the incubation time to determine the time point at which maximal inhibition is achieved.
Protocol 2: Cell Viability Assay
This protocol is essential for determining the cytotoxic effects of this compound and ensuring that the observed inhibition is not a result of cell death.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
This compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control.
-
Treatment: Treat the cells with the this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for the same time points as used in the time-course experiment (Protocol 1).
-
Cell Viability Measurement: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions and measure the signal (fluorescence or luminescence).
-
Data Analysis: Plot cell viability against the this compound concentration for each incubation time to determine the IC50 for cytotoxicity.
Data Presentation
Table 1: Hypothetical Time-Course of PDIA1 Inhibition by this compound (40 µM)
| Incubation Time (hours) | PDIA1 Inhibition (%) | Cell Viability (%) |
| 1 | 35 ± 4 | 98 ± 2 |
| 4 | 68 ± 5 | 95 ± 3 |
| 8 | 85 ± 3 | 92 ± 4 |
| 12 | 92 ± 2 | 90 ± 5 |
| 24 | 95 ± 2 | 88 ± 5 |
| 48 | 96 ± 1 | 75 ± 6 |
Table 2: Hypothetical Dose-Response of this compound on PDIA1 Inhibition and Cell Viability at Optimal Incubation Time (12 hours)
| This compound Concentration (µM) | PDIA1 Inhibition (%) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 100 |
| 1 | 15 ± 3 | 99 ± 2 |
| 5 | 55 ± 6 | 97 ± 3 |
| 10 | 78 ± 4 | 94 ± 4 |
| 20 | 88 ± 3 | 91 ± 5 |
| 40 | 93 ± 2 | 89 ± 5 |
| 80 | 95 ± 2 | 65 ± 7 |
Visualizations
Caption: PDIA1's role in protein folding and its inhibition by this compound.
Caption: Workflow for determining optimal this compound incubation time.
Caption: Decision tree for troubleshooting suboptimal this compound efficacy.
References
- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wiseman.scripps.edu [wiseman.scripps.edu]
- 6. Activity‐Based Protein Profiling Identifies Protein Disulfide‐Isomerases as Target Proteins of the Volatile Salinilactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nucleusbiologics.com [nucleusbiologics.com]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
How to minimize off-target effects of KSC-34 in cells
This technical support center provides researchers with comprehensive guidance on utilizing KSC-34, a potent and selective covalent inhibitor of the 'a' site of Protein Disulfide Isomerase A1 (PDIA1). Our resources are designed to help you minimize and troubleshoot potential off-target effects in your cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that selectively targets the 'a' active site of Protein Disulfide Isomerase A1 (PDIA1), an enzyme primarily located in the endoplasmic reticulum (ER) that plays a crucial role in protein folding.[1][2][3] It acts as a covalent modifier of C53 on PDIA1 and has demonstrated a 30-fold selectivity for the 'a' site over the 'a'' site.[1][3]
Q2: How selective is this compound?
A2: this compound exhibits high selectivity for PDIA1 over other members of the PDI family.[1][2][3] Studies have shown that it has minimal engagement with other PDI family members, making it a valuable tool for investigating the specific functions of the PDIA1 'a' site.[1][4]
Q3: What are the known effects of this compound on cellular pathways?
A3: this compound has been shown to decrease the secretion of destabilized amyloidogenic antibody light chains, a process dependent on PDIA1 activity.[1][2][3] Importantly, it has been demonstrated to have minimal sustained effects on the unfolded protein response (UPR), suggesting that its inhibition of the PDIA1 'a' site does not induce global ER stress.[2][3][4]
Q4: What are potential off-target effects and why should I be concerned?
A4: Off-target effects occur when a compound interacts with proteins other than its intended target.[5] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of reproducibility.[5] While this compound is highly selective, it is crucial to perform experiments to confirm that the observed phenotype is a direct result of PDIA1 'a' site inhibition.
Q5: How can I minimize the risk of off-target effects in my experiments?
A5: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.[5]
-
Use appropriate controls: Include a structurally related inactive compound as a negative control if available.
-
Confirm on-target engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to PDIA1 in your cells.[5]
-
Validate with genetic approaches: Use siRNA or CRISPR/Cas9 to knockdown or knockout PDIA1 and confirm that the observed phenotype is lost.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity at expected effective concentration. | Off-target effects or cell-line specific sensitivity. | 1. Perform a detailed dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time. 2. Assess cell viability using multiple methods (e.g., MTT, Trypan Blue). 3. Test in a different cell line to check for cell-type specific responses. |
| Inconsistent results between experiments. | Reagent variability, cell passage number, or off-target protein expression differences. | 1. Ensure consistent quality and concentration of this compound stock solutions. 2. Use cells within a defined low passage number range. 3. Confirm the expression level of PDIA1 in your cell line via Western Blot or qPCR. |
| Phenotype is observed, but genetic knockdown of PDIA1 does not rescue it. | The phenotype may be due to an off-target effect of this compound. | 1. Perform a rescue experiment by re-expressing wild-type PDIA1 in the knockout/knockdown cells and treat with this compound. 2. Consider performing unbiased proteomics or transcriptomics (e.g., RNA-seq) to identify potential off-target pathways affected by this compound. |
| No observable phenotype at the recommended concentration. | Low PDIA1 expression, insufficient incubation time, or inactive compound. | 1. Verify PDIA1 expression in your cell model. 2. Increase the incubation time with this compound. 3. Confirm the activity of your this compound stock. |
Quantitative Data Summary
Table 1: this compound Inhibitory Activity and Selectivity
| Parameter | Value | Reference |
| Target | Protein Disulfide Isomerase A1 (PDIA1), 'a' site | [1][2] |
| IC50 (PDIA1) | 3.5 µM | [1][7] |
| Selectivity | 30-fold for 'a' site over 'a'' site | [1][3] |
| kinact/KI | 9.66 × 10³ M⁻¹ s⁻¹ | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
-
Cell Seeding: Plate cells at a density that will not exceed 80% confluency at the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Endpoint Assay: Perform your primary functional assay (e.g., protein secretion assay, cell viability assay) to determine the concentration at which the desired on-target effect is observed without significant toxicity.
Protocol 2: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound at the determined optimal concentration or with a vehicle control for a specified time.[5]
-
Heating: Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[5]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.[8]
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble PDIA1 at each temperature using Western Blotting.
-
Data Analysis: A shift in the thermal stability of PDIA1 in the this compound treated samples compared to the control indicates target engagement.
Visualizations
Caption: A workflow for minimizing and validating the off-target effects of this compound.
Caption: The primary mechanism of action of this compound on PDIA1 and protein secretion.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wiseman.scripps.edu [wiseman.scripps.edu]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing KSC-34 Cytotoxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of KSC-34 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of the 'a' site of Protein Disulfide Isomerase A1 (PDIA1).[1][2][3][4] PDIA1 is an enzyme located in the endoplasmic reticulum (ER) that plays a crucial role in the folding of secretory pathway proteins.[1][2] this compound has a 30-fold selectivity for the 'a' site over the 'a'' site of PDIA1.[1][2][4] Its inhibitory activity is time-dependent.[1][2] Studies have shown that this compound has minimal sustained effects on the cellular unfolded protein response (UPR), suggesting that its inhibition of the PDIA1 'a' site does not lead to global ER stress.[1][4][5]
Q2: I am observing significant cell death in my long-term culture with this compound. What are the potential causes?
Several factors could contribute to cytotoxicity in long-term cell culture with this compound:
-
High Compound Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or overwhelming the cellular machinery.
-
Compound Instability: this compound may degrade over long incubation periods in cell culture media, potentially forming toxic byproducts.[6]
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium might be toxic to the cells, especially over extended periods.[6]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to the inhibition of PDIA1 or to the chemical properties of this compound.
-
Oxidative Stress: While this compound is reported to not induce global ER stress, long-term inhibition of a key protein folding enzyme could potentially lead to an imbalance in cellular homeostasis, contributing to oxidative stress.[7][8][9] Cell culture itself, especially at atmospheric oxygen levels, can induce oxidative stress.[9]
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
It is crucial to determine whether this compound is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect). This can be achieved by:
-
Cell Counting: A cytotoxic compound will cause a decrease in the number of viable cells over time, whereas a cytostatic compound will lead to a plateau in cell numbers.[10]
-
Apoptosis and Necrosis Assays: Specific assays that measure markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release, propidium iodide uptake) can confirm cell death.[10]
-
Real-Time Cell Analysis: Systems that continuously monitor cell proliferation can provide a clear distinction between cytotoxic and cytostatic effects over the entire treatment period.
Troubleshooting Guides
Guide 1: High Levels of Cell Death Observed in Viability Assays
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cell line and experimental duration. Start with a broad range of concentrations and narrow it down. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration or a different solvent system. Information on this compound's solubility in various media is limited, so empirical testing is recommended. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the tolerance level for your cells (typically <0.5%).[6] Include a vehicle control (cells treated with the solvent alone) in all experiments. |
| Extended Incubation Time | For long-term experiments, consider the stability of this compound in your culture medium. It may be necessary to perform partial media changes with freshly prepared this compound at regular intervals. |
| Cell Culture Conditions | Ensure optimal cell culture conditions, including proper CO2 levels, humidity, and temperature. Routinely check for mycoplasma contamination, as it can affect cellular responses.[11] |
Guide 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a homogenous cell suspension and consistent cell seeding density across all wells and experiments.[10][12] Edge effects in multi-well plates can be mitigated by not using the outer wells for experimental samples.[10][13] |
| Reagent Variability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6] Ensure all other assay reagents are fresh and properly stored.[10] |
| Passage Number | Use cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic changes and altered drug sensitivity.[11] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72, 96, or 120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Shake the plate to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Caspase-3 Activity Assay
This protocol helps to determine if the observed cytotoxicity is due to the induction of apoptosis through the measurement of caspase-3 activity, a key executioner caspase.[14]
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound at various concentrations and for different durations. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., a peptide conjugated to a fluorophore or a chromophore) to the cell lysates.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the results to the protein concentration of each sample and express the caspase-3 activity as a fold change relative to the vehicle control.
Quantitative Data Summary
| Parameter | Value | Source |
| This compound IC50 (PDIA1 inhibition) | 3.5 µM | [2][3] |
| This compound Selectivity | 30-fold for 'a' site over 'a'' site of PDIA1 | [1][2][4] |
| This compound kinact/KI | 9.66 × 103 M−1s−1 | [1][4] |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative stress under ambient and physiological oxygen tension in tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Overcoming Resistance to KSC-34 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with the PDIA1 inhibitor, KSC-34, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of Protein Disulfide Isomerase A1 (PDIA1), a critical enzyme in the endoplasmic reticulum (ER) responsible for catalyzing the formation and isomerization of disulfide bonds during protein folding.[1][2][3][4] this compound exhibits high selectivity for the 'a' active site of PDIA1 and works by covalently modifying the cysteine residue C53.[1][2] This inhibition disrupts the proper folding of certain proteins, leading to their reduced secretion.[1][4]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on resistance to other covalent inhibitors and the function of PDIA1, potential mechanisms include:
-
Alterations in the Drug Target (PDIA1):
-
Mutations in PDIA1: A mutation in the P4HB gene (which codes for PDIA1) at the C53 residue could prevent the covalent binding of this compound.
-
Changes in PDIA1 Expression: An increase or decrease in the total expression level of PDIA1 could alter the cellular response to the inhibitor. Some studies on other drugs have shown that high PDIA1 expression can confer resistance to certain therapies.
-
-
Activation of Compensatory Pathways:
-
Upregulation of other PDI family members: Cells might increase the expression of other PDI family members to compensate for the inhibition of PDIA1.
-
Activation of the Unfolded Protein Response (UPR): Chronic ER stress induced by this compound could lead to adaptive changes in the UPR pathways (IRE1, PERK, ATF6) that promote cell survival.[5][6][7][8][9][10]
-
-
Reduced Drug Availability:
-
Increased drug efflux: Upregulation of multidrug resistance transporters could potentially reduce the intracellular concentration of this compound.
-
Q3: How can I experimentally determine if my cells have developed resistance to this compound?
The primary method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line versus the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be determined using a cell viability assay, such as the MTT assay.
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound in Long-Term Cultures
| Possible Cause | Troubleshooting Steps |
| Development of a resistant cell population. | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound in your long-term treated cells and compare it to the parental cell line using an MTT assay. A rightward shift in the curve and a higher IC50 indicate resistance. 2. Isolate Resistant Clones: If you have a mixed population, consider using limiting dilution to isolate and characterize individual resistant clones. |
| Compound Instability. | 1. Check Compound Storage: Ensure this compound is stored correctly as per the manufacturer's instructions. 2. Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound for each experiment. |
Problem 2: Investigating the Mechanism of this compound Resistance
| Experimental Question | Suggested Experimental Approach |
| Is there a mutation in the PDIA1 binding site? | 1. Sequence the P4HB gene: Extract genomic DNA from both resistant and parental cells and sequence the coding region of the P4HB gene to identify any mutations, particularly around the C53 codon. |
| Has the expression of PDIA1 or other PDI family members changed? | 1. Western Blot Analysis: Compare the protein expression levels of PDIA1 and other PDI family members (e.g., PDIA3, PDIA4, PDIA6) in resistant and parental cells. 2. qPCR Analysis: Analyze the mRNA expression levels of P4HB and other PDI genes. |
| Are the UPR pathways altered in resistant cells? | 1. Western Blot Analysis: Examine the expression and phosphorylation status of key UPR proteins such as IRE1α, PERK, eIF2α, ATF6, and downstream effectors like XBP1s and CHOP in both cell lines, with and without this compound treatment. 2. qPCR Analysis: Measure the mRNA levels of UPR target genes (e.g., XBP1s, CHOP, BiP/GRP78). |
| Is this compound being actively transported out of the resistant cells? | 1. Use Efflux Pump Inhibitors: Co-treat resistant cells with this compound and known inhibitors of ABC transporters (e.g., verapamil) to see if sensitivity is restored. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various PDIA1 inhibitors in different cancer cell lines. This data can serve as a reference for expected efficacy.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| C-3380 | MDA-MB-231 | 80.45 ± 3.18 | [11] |
| C-3380 | MCF-7 | 78.61 ± 7.20 | [11] |
| C-3389 | MDA-MB-231 | 74.77 ± 3.17 | [11] |
| C-3389 | MCF-7 | 85.86 ± 14.5 | [11] |
| C-3399 | MDA-MB-231 | 8.69 ± 0.89 | [11] |
| C-3399 | MCF-7 | 11.06 ± 0.78 | [11] |
| C-3353 | MDA-MB-231 | 87.41 ± 9.42 | [11] |
| C-3353 | MCF-7 | 22.51 ± 6.42 | [11] |
Experimental Protocols
A detailed methodology for key experiments is provided below.
MTT Cell Viability Assay
This protocol is used to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 using non-linear regression analysis.
Western Blot Analysis of UPR Proteins
This protocol allows for the assessment of key proteins in the UPR pathway.
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PDIA1, p-IRE1α, IRE1α, p-PERK, PERK, ATF6, CHOP, BiP/Grp78, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol for Generating this compound Resistant Cell Lines
This protocol describes a method for developing cell lines with acquired resistance to this compound.
-
Determine Initial IC50: First, determine the IC50 of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. This can be done in increments of 25-50% of the previous concentration.
-
Monitoring and Maintenance: Monitor cell viability and morphology regularly. Allow the cells to recover and reach a stable growth rate before each dose escalation. This process can take several months.
-
Characterization of Resistant Cells: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistance by re-evaluating the IC50.
-
Cryopreservation: It is crucial to freeze stocks of the resistant cells at various stages of the selection process.
Visualizations
Caption: Mechanism of this compound covalent inhibition of PDIA1 in the ER.
Caption: Overview of potential mechanisms of resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistant cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Detection of Unfolded Protein Response by Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A direct, continuous, sensitive assay for protein disulphide-isomerase based on fluorescence self-quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of anti-cancer effects of novel protein disulphide isomerase (PDI) inhibitors in breast cancer cells characterized by high and low PDIA17 expression - PMC [pmc.ncbi.nlm.nih.gov]
KSC-34 Delivery Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the targeted delivery of KSC-34. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
I. Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the formulation and delivery of this compound to target cells or tissues.
Question 1: We are observing low intracellular concentration of this compound in our target cancer cells in vitro. What are the potential causes and how can we improve uptake?
Answer:
Low intracellular concentration is a common challenge. The issue can stem from several factors, including formulation, cell type, and experimental conditions.
Potential Causes & Solutions:
-
Poor Membrane Permeability: this compound, being a hydrophilic molecule, may have inherently low passive diffusion across the cell membrane.
-
Solution 1: Formulation with Permeation Enhancers. Consider co-administration with biocompatible permeation enhancers like Dimethyl Sulfoxide (DMSO) at low, non-toxic concentrations (e.g., 0.1-0.5%).
-
Solution 2: Liposomal Encapsulation. Encapsulating this compound in liposomes can facilitate entry via membrane fusion or endocytosis.
-
-
Efflux Pump Activity: Target cells may express high levels of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein), which actively pump this compound out of the cell.
-
Solution: Co-administration with Efflux Pump Inhibitors. Use known inhibitors like Verapamil or Cyclosporin A to increase intracellular retention. Ensure to perform dose-response curves to determine a non-toxic concentration.
-
-
Incorrect pH of Culture Medium: The charge state of this compound can be pH-dependent, affecting its interaction with the cell membrane.
-
Solution: Optimize Medium pH. Test a range of pH values for your culture medium (e.g., 6.8 to 7.6) to find the optimal condition for this compound uptake.
-
Below is a workflow to troubleshoot low intracellular uptake.
Caption: Troubleshooting workflow for low intracellular this compound.
Question 2: We are observing significant off-target cytotoxicity in our in vivo models. How can we improve the targeting specificity of this compound?
Answer:
Off-target toxicity is a critical hurdle in drug delivery. Enhancing the specificity of this compound to tumor tissues while sparing healthy tissues is paramount.
Strategies for Improving Targeting Specificity:
-
Antibody-Drug Conjugation (ADC): Covalently link this compound to a monoclonal antibody that targets a tumor-specific antigen (e.g., EGFR, HER2). This ensures that the drug is delivered preferentially to cancer cells.
-
Aptamer-Drug Conjugation: Use nucleic acid aptamers that bind to tumor-specific surface proteins as a guiding moiety for this compound.
-
Polymer-Drug Conjugates: Attach this compound to a biocompatible polymer like polyethylene glycol (PEG). This can increase circulation half-life and leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.
-
Targeted Nanoparticle Formulation: Encapsulate this compound in nanoparticles (e.g., liposomes, polymeric micelles) decorated with targeting ligands (e.g., antibodies, peptides, folic acid) that bind to receptors overexpressed on cancer cells.
The diagram below illustrates the relationship between different targeting strategies.
Caption: Active vs. Passive targeting strategies for this compound.
II. Quantitative Data Summary
The following tables summarize hypothetical data from experiments aimed at optimizing this compound delivery.
Table 1: In Vitro this compound Uptake in HT-29 Cells (IC50 = 50 nM)
| Formulation | This compound Conc. (nM) | Intracellular Conc. (nM) | Fold Increase vs. Free this compound |
| Free this compound | 100 | 15.2 ± 2.1 | 1.0 |
| This compound + 0.5% DMSO | 100 | 44.8 ± 3.5 | 2.9 |
| This compound Liposomes | 100 | 78.1 ± 5.9 | 5.1 |
| This compound Liposomes + Verapamil (1 µM) | 100 | 125.4 ± 8.2 | 8.3 |
Table 2: In Vivo Efficacy and Toxicity in Xenograft Mouse Model
| Treatment Group | Tumor Volume Reduction (%) | Body Weight Loss (%) |
| Vehicle Control | 0 | 1.2 ± 0.5 |
| Free this compound (10 mg/kg) | 35.6 ± 4.1 | 15.8 ± 2.3 |
| This compound-PEG Conjugate (10 mg/kg) | 52.3 ± 5.5 | 8.1 ± 1.9 |
| Anti-EGFR-KSC-34 ADC (5 mg/kg) | 85.7 ± 6.8 | 2.5 ± 0.8 |
III. Detailed Experimental Protocols
Protocol 1: Quantification of Intracellular this compound using LC-MS/MS
-
Cell Seeding: Seed target cells (e.g., HT-29) in a 6-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with different formulations of this compound (e.g., free, liposomal) at a final concentration of 100 nM. Incubate for 4 hours.
-
Cell Lysis:
-
Wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 200 µL of RIPA buffer with protease inhibitors to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Use a BCA assay to determine the protein concentration in the supernatant.
-
Sample Preparation for LC-MS/MS:
-
To 50 µL of lysate, add 150 µL of acetonitrile containing an internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water).
-
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Quantify this compound concentration based on a standard curve. Normalize the result to the total protein concentration of the lysate.
IV. Signaling Pathway
This compound is a potent inhibitor of the hypothetical This compound Kinase , a key downstream effector in the oncogenic RAS-RAF-MEK-ERK pathway. Inhibition of this compound kinase activity leads to apoptosis in cancer cells.
Caption: Proposed signaling pathway involving this compound Kinase.
Technical Support Center: KSC-34 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of KSC-34, a potent and selective covalent inhibitor of Protein Disulfide Isomerase A1 (PDIA1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
A1: this compound is a potent and selective inhibitor of Protein Disulfide Isomerase A1 (PDIA1), an oxidoreductase and molecular chaperone located in the endoplasmic reticulum (ER).[1][2] It acts as a covalent modifier that selectively targets the 'a' active-site domain of PDIA1.[1][3][4] this compound has been shown to decrease the secretion of destabilized, amyloidogenic antibody light chains, highlighting its therapeutic potential.[3][5]
Q2: Why is it important to confirm this compound target engagement in cells?
A2: Confirming that a compound like this compound reaches and binds to its intended intracellular target (PDIA1) is a critical step in drug development and mechanistic studies.[6][7] It validates that the observed cellular phenotype is a direct result of on-target activity, helps determine the effective concentration, and can reveal potential off-target effects.[7][8]
Q3: What are the recommended methods to confirm this compound target engagement in cells?
A3: Several methods can be employed to confirm this compound target engagement. The most common and direct methods include:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of this compound to PDIA1 in intact cells by assessing the increased thermal stability of PDIA1 upon ligand binding.[6][9][10]
-
Immunoprecipitation (IP) followed by Western Blot (WB) or Mass Spectrometry (MS): Leveraging the bioorthogonal alkyne handle on this compound, this method allows for the capture of the this compound-PDIA1 complex.[2][3]
-
Activity-Based Protein Profiling (ABPP): This chemoproteomic approach can be used to assess the covalent modification of PDIA1 by this compound in a complex proteome.
-
Downstream Functional Assays: Measuring the inhibition of PDIA1-dependent cellular processes, such as the folding and secretion of specific proteins, can provide indirect evidence of target engagement.[3][5]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Troubleshooting Steps |
| No thermal shift observed | Insufficient compound concentration or incubation time. | Optimize this compound concentration and incubation time to ensure target saturation. |
| Cell lysis is incomplete. | Ensure complete cell lysis to release soluble PDIA1. Consider using a stronger lysis buffer or additional mechanical disruption. | |
| Antibody for Western Blot is not specific or sensitive enough. | Validate the anti-PDIA1 antibody for specificity and sensitivity. Test different antibody dilutions. | |
| The temperature range for the heat challenge is not optimal. | Perform a melt curve experiment with a broader temperature range to identify the optimal melting temperature of PDIA1 in your cell line.[6] | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and seeding for each replicate. |
| Uneven heating during the heat challenge. | Use a thermal cycler with a heated lid to ensure uniform heating of all samples.[6] | |
| Inconsistent sample processing. | Standardize all steps of the protocol, including cell lysis, centrifugation, and loading for Western Blot. |
Immunoprecipitation (IP) - Western Blot (WB)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no pull-down of PDIA1 | Inefficient "click" reaction. | Optimize the click chemistry conditions (e.g., copper concentration, ligand, reducing agent, reaction time). |
| Antibody for IP is not working efficiently. | Use a validated anti-PDIA1 antibody for immunoprecipitation.[11] Consider covalently crosslinking the antibody to the beads.[11] | |
| This compound is not cell-permeable in your cell line. | Verify cell permeability using a fluorescently tagged this compound analog or by assessing a downstream functional effect. | |
| High background/non-specific binding | Insufficient washing of beads. | Increase the number and stringency of wash steps after immunoprecipitation.[12] |
| Non-specific binding of proteins to the beads. | Pre-clear the cell lysate with beads before adding the antibody.[12] | |
| Antibody cross-reactivity. | Use a highly specific monoclonal antibody for IP. | |
| Heavy/light chain interference in WB | Eluted IP antibody is detected by the secondary antibody. | Use a primary antibody raised in a different species than the IP antibody, or use a secondary antibody specific for native antibodies. Alternatively, use a primary antibody directly conjugated to HRP for detection.[12] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is adapted from established CETSA methodologies.[6][13]
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to reach 80-90% confluency. b. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
2. Heat Challenge: a. After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[6]
3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).[6] b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[6] c. Carefully collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
4. Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. c. Transfer the proteins to a PVDF membrane and block with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody against PDIA1 overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an ECL substrate and quantify the band intensities.
5. Data Analysis: a. For each temperature point, normalize the band intensity of the this compound treated sample to the DMSO control. b. Plot the normalized soluble PDIA1 fraction against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Immunoprecipitation of this compound-PDIA1 Complex via Click Chemistry
This protocol utilizes the alkyne handle on this compound for covalent capture.[2][3]
1. Cell Treatment and Lysis: a. Treat cells with this compound or DMSO for the desired time. b. Wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors). c. Clear the lysate by centrifugation.
2. Click Chemistry Reaction: a. To the cleared lysate, add the click chemistry reaction components: biotin-azide, copper (II) sulfate (CuSO4), a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). b. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
3. Streptavidin Pulldown: a. Add streptavidin-coated magnetic or agarose beads to the reaction mixture. b. Incubate for 1 hour at 4°C with rotation to capture the biotinylated this compound-PDIA1 complexes. c. Pellet the beads and wash them extensively with lysis buffer to remove non-specific binders.
4. Elution and Western Blot Analysis: a. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. b. Analyze the eluate by Western Blot using an anti-PDIA1 antibody to confirm the presence of the target protein.
Data Presentation
Table 1: Example CETSA Data for this compound
| Temperature (°C) | Soluble PDIA1 (DMSO Control - Relative Intensity) | Soluble PDIA1 (10 µM this compound - Relative Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.80 | 0.92 |
| 55 | 0.55 | 0.85 |
| 60 | 0.20 | 0.60 |
| 65 | 0.05 | 0.30 |
| 70 | 0.01 | 0.10 |
Table 2: Example IP-WB Quantification
| Sample | Input PDIA1 (Relative Intensity) | IP PDIA1 (Relative Intensity) |
| DMSO Control | 1.00 | 0.05 |
| 1 µM this compound | 1.00 | 0.45 |
| 10 µM this compound | 1.00 | 0.85 |
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for IP using click chemistry.
Caption: this compound inhibits PDIA1-mediated protein folding.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Validation & Comparative
KSC-34 in the Landscape of PDIA1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protein disulfide isomerase A1 (PDIA1) has emerged as a significant therapeutic target in a range of diseases, from cancer to neurodegenerative disorders. Its crucial role in protein folding and cellular stress responses has spurred the development of numerous inhibitors. Among these, KSC-34 has garnered attention for its unique properties. This guide provides an objective comparison of this compound with other notable PDIA1 inhibitors, supported by experimental data and detailed methodologies to aid in research and development decisions.
Quantitative Comparison of PDIA1 Inhibitors
The efficacy and selectivity of a PDIA1 inhibitor are critical parameters for its potential as a research tool or therapeutic agent. The following table summarizes key quantitative data for this compound and other well-characterized PDIA1 inhibitors.
| Inhibitor | Target(s) | IC50 (µM) | k inact /K I (M –1 s –1 ) | Mechanism of Action | Key Features |
| This compound | PDIA1 (a-site selective) | 3.5 [1] | 9.66 x 10³ [2][3][4] | Covalent, Irreversible | High selectivity for the 'a' site over the 'a'' site (30-fold). Minimal engagement of other PDI family members. [2][3] |
| PACMA 31 | PDI family | 10[5] | Not Reported | Covalent, Irreversible[5] | Orally active, shows tumor-targeting ability.[5] |
| 16F16 (PDI-IN-3) | PDI family | Not explicitly stated, but this compound is ~38-fold more potent[3][6] | 2.52 x 10²[3] | Covalent | Commercially available PDIA1 inhibitor.[3][6] |
| CCF642 | PDI family | 2.9[5] | Not Reported | Not explicitly stated, likely covalent | Causes acute endoplasmic reticulum (ER) stress.[5] |
| CCF642-34 | PDIA1 | LD50 (MM1.S cells) = 0.118 ± 0.021[7] | Not Reported | Not explicitly stated, likely covalent | Orally bioavailable, effective against multiple myeloma.[7] |
| Bepristat-2a | PDIA1 (allosteric) | ~1.2[8] | Not Reported | Reversible, Allosteric[9] | Selective for PDIA1 over other thiol isomerases.[8] |
| E64FC26 | Pan-PDI family | 1.9 (PDIA1), 20.9 (PDIA3), 25.9 (PDIA4), 16.3 (TXNDC5), 25.4 (PDIA6)[5][10] | Not Reported | Covalent[11] | Potent pan-inhibitor of the PDI family.[5][10] |
| RB-11-ca | PDIA1 (a-site selective) | 30-50 (HeLa cells)[8] | 3.35 x 10³[3] | Covalent, Irreversible[8] | Precursor to this compound, 21-fold selectivity for the 'a' site.[3] |
| 3-Methyltoxoflavin | PDI | 0.170[1] | Not Reported | Not explicitly stated | Induces Nrf2 antioxidant response and ER stress.[1] |
| Bacitracin | PDI | 20 - 1050 (depending on analog)[7] | Not Reported | Disulfide bond formation[7] | Polypeptide antibiotic, widely used but with questions of specificity.[7][12] |
| LOC14 | PDIA3 | ~5[13] | Not Reported | Reversible[9] | Potent PDIA3 inhibitor.[14] |
| Mudanpioside C | PDI (b'-x domain) | 3.22[15] | Not Reported | Not explicitly stated | Binds to the b'-x domain of PDI.[15] |
Experimental Protocols
Accurate and reproducible data is the cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the comparison of PDIA1 inhibitors.
PDIA1 Reductase Activity Assay (Insulin Turbidity Assay)
This assay measures the ability of PDIA1 to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be monitored by an increase in turbidity.
Materials:
-
Recombinant human PDIA1
-
Bovine insulin solution (10 mg/ml in 50 mM Tris-HCl buffer, pH 7.5)
-
Dithiothreitol (DTT) (100 mM)
-
Sodium Phosphate Buffer (100 mM, pH 7.0)
-
Sodium EDTA (100 mM, pH 7.0)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 650 nm
Protocol:
-
Reaction Cocktail Preparation: Prepare a fresh reaction cocktail containing:
-
7.56 ml Sodium Phosphate Buffer
-
0.24 ml Sodium EDTA solution
-
1.2 ml Insulin solution
-
-
Assay Setup:
-
To each well of a 96-well plate, add 75 µl of the reaction cocktail.
-
Add PDIA1 to a final concentration of approximately 0.5 µM (e.g., 15 µg of protein in a 1 ml final reaction volume).
-
Add the test inhibitor (e.g., this compound) at various concentrations. For a control, add the vehicle (e.g., DMSO).
-
Bring the total volume to 100 µl with Sodium Phosphate Buffer.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 1 µl of 100 mM DTT to each well (final concentration 1 mM).
-
Immediately begin monitoring the change in absorbance at 650 nm at 25°C. Readings are typically taken every 5 minutes for up to 60 minutes.
-
-
Data Analysis:
-
Subtract the absorbance readings of the control (without PDIA1) from the sample readings.
-
Calculate the rate of change in absorbance per minute (ΔA650/min) in the linear range of the reaction.
-
Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.
-
Note: This protocol is a general guideline. Specific concentrations and incubation times may need to be optimized for different inhibitors and experimental setups.[11][12]
Di-Eosin-GSSG (di-E-GSSG) Reductase Assay
This is a highly sensitive fluorescence-based assay for measuring PDI reductase activity. Di-E-GSSG is non-fluorescent due to self-quenching, but upon reduction by PDI, it releases two fluorescent eosin-GSH molecules.
Materials:
-
Recombinant human PDIA1
-
Di-E-GSSG
-
Glutathione (GSH) (10 mM)
-
Potassium Phosphate Buffer (150 mM K₂HPO₄/KH₂PO₄, pH 7.1)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 520 nm, Emission: 545 nm)
Protocol:
-
Assay Setup:
-
In a 96-well black plate, add known concentrations of recombinant PDIA1 in Potassium Phosphate Buffer.
-
Add the test inhibitor at various concentrations and incubate for 30 minutes at 37°C.
-
Add GSH to a final concentration of 10 mM and incubate for another 30 minutes at 37°C.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding di-E-GSSG to a final concentration of 100 nM.
-
Immediately measure the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear phase of the fluorescence increase.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value.[7]
-
In-Gel Fluorescence Labeling for Selectivity Profiling
This method is used to assess the selectivity of covalent inhibitors for PDIA1 over other PDI family members within a complex proteome.
Materials:
-
Recombinant PDIA1, PDIA3, PDIA4, etc.
-
Cell lysate (e.g., from MCF-7 cells)
-
Alkyne-functionalized inhibitor (e.g., this compound)
-
Azide-functionalized fluorophore (e.g., TAMRA-azide)
-
Click chemistry reagents (Copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Protocol:
-
Inhibitor Labeling:
-
Incubate recombinant PDI proteins (e.g., 50 µg/ml) with or without cell lysate (e.g., 1 mg/ml) in the presence of the alkyne-functionalized inhibitor (e.g., 5 µM this compound) for 1 hour.
-
-
Click Chemistry Reaction:
-
To the labeled protein samples, add the click chemistry reaction mixture containing the azide-fluorophore, copper(II) sulfate, TCEP, and TBTA.
-
Incubate for 1 hour at room temperature to allow the cycloaddition reaction to occur.
-
-
SDS-PAGE and Fluorescence Imaging:
-
Separate the protein samples by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
The presence of a fluorescent band at the molecular weight corresponding to a specific PDI family member indicates covalent modification by the inhibitor. The intensity of the band can be used to quantify the extent of labeling.[11]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of PDIA1 inhibitors.
References
- 1. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.co.jp [abcam.co.jp]
- 4. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
- 5. Transport of protein disulfide isomerase from the endoplasmic reticulum to the extracellular space without passage through the Golgi complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Characterization of redox state and reductase activity of protein disulfide isomerase under different redox environments using a sensitive fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of KSC-34 for the PDIA1 'a' Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KSC-34 with other inhibitors of Protein Disulfide Isomerase A1 (PDIA1), focusing on its remarkable selectivity for the catalytic 'a' site. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to objectively evaluate the performance of this compound as a selective chemical probe.
Introduction to PDIA1 and the Importance of Site Selectivity
Protein Disulfide Isomerase A1 (PDIA1) is a crucial chaperone protein residing in the endoplasmic reticulum (ER) that facilitates the proper folding of nascent proteins by catalyzing the formation, isomerization, and breakage of disulfide bonds.[1][2] PDIA1 contains two catalytic thioredoxin-like domains, designated as 'a' and 'a'', each possessing a Cys-Gly-His-Cys (CGHC) active site motif.[1][2][3] These two active sites, which share 37% sequence identity, can function independently.[2][3][4][5] Given the multifaceted roles of PDIA1 in both normal physiology and various pathologies, including cancer and neurodegenerative diseases, the development of specific inhibitors is of high therapeutic interest. However, many reported PDIA1 inhibitors lack characterization regarding their selectivity for the 'a' and 'a'' sites.[2][3][4][5] Site-selective inhibitors like this compound are invaluable tools for dissecting the specific contributions of each catalytic domain to the (patho)physiological functions of PDIA1.[3][4][5]
Comparative Analysis of PDIA1 Inhibitors
This compound has emerged as a potent and highly selective covalent inhibitor of the PDIA1 'a' site.[1][3][4][5][6] It contains a (4-phenylbutyl)methylamine element for optimized binding and a chloroacetamide electrophile that covalently modifies the Cys53 residue within the 'a' site's CGHC motif.[1][7] This section compares the inhibitory potency and selectivity of this compound with other notable PDIA1 inhibitors, RB-11-ca and 16F16.
Table 1: Comparison of Inhibitory Potency against PDIA1
| Inhibitor | IC50 (μM) | k_inact/K_I (M⁻¹s⁻¹) | Mechanism of Action |
| This compound | 3.5[1][7] | 9.66 x 10³[1][3][4][6] | Covalent modification of C53 in the 'a' site[1][7] |
| RB-11-ca | - | 3.35 x 10³[6] | Covalent modification of the 'a' domain[8] |
| 16F16 | - | 2.52 x 10²[6] | Covalent modification |
Table 2: Comparison of 'a' Site Selectivity for PDIA1 Inhibitors
| Inhibitor | 'a' Site Selectivity over 'a'' Site |
| This compound | 30-fold[1][3][4][5][6] |
| RB-11-ca | 21-fold[5][6] |
| 16F16 | 2-fold[5][6] |
Furthermore, this compound demonstrates high selectivity for PDIA1 over other members of the PDI family, such as PDIA3 and PDIA4, and minimal engagement with other cellular cysteine-containing proteins.[1][3][4][5]
Experimental Protocols for Validating Selectivity
The validation of this compound's selectivity relies on a series of robust biochemical and cellular assays. The detailed methodologies for these key experiments are outlined below.
1. PDIA1 Reductase Activity Assay (Insulin Turbidity Assay)
This assay measures the ability of PDIA1 to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B chain and a measurable increase in turbidity.
-
Reagents: Recombinant human PDIA1, insulin, dithiothreitol (DTT), assay buffer.
-
Procedure:
-
PDIA1 (0.5 μM) is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for different durations in the assay buffer.
-
The reaction is initiated by adding a solution of insulin (0.16 mM) and DTT (1 mM).
-
The turbidity of the solution is monitored over time by measuring the absorbance at 650 nm in a plate reader.
-
The rate of insulin reduction is calculated from the slope of the turbidity curve.
-
IC50 values are determined by plotting the inhibitor concentration against the percentage of PDIA1 activity.[5]
-
2. Competitive Affinity-Based Labeling for Site Selectivity
This assay determines the selectivity of the inhibitor for the 'a' versus the 'a'' site of PDIA1 using site-specific mutants.
-
Reagents: Wild-type PDIA1, PDIA1 C53A mutant ('a' site inactive), PDIA1 C397A mutant ('a'' site inactive), inhibitor, cell lysates (e.g., from MCF-7 cells), and a fluorescently tagged chloroacetamide probe (e.g., CA-Rh).
-
Procedure:
-
The PDIA1 mutants (C53A and C397A) are incubated with increasing concentrations of the inhibitor in the presence of cell lysate.
-
After incubation, a fluorescent chloroacetamide probe is added to label the remaining unmodified active-site cysteines.
-
The samples are then subjected to SDS-PAGE.
-
The fluorescence intensity of the bands corresponding to the labeled PDIA1 mutants is quantified using an in-gel fluorescence scanner.
-
The loss of fluorescent labeling indicates inhibitor binding to the specific active site. The relative affinity for each site is determined by comparing the inhibitor's effect on the labeling of each mutant.[5]
-
3. In-Gel Fluorescence for PDI Isoform Selectivity
This method assesses the selectivity of the inhibitor for PDIA1 over other PDI family members.
-
Reagents: Recombinant PDIA1, PDIA3, PDIA4, inhibitor with an alkyne handle (like this compound), cell lysates, and a fluorescent azide probe (e.g., TAMRA-azide).
-
Procedure:
-
Recombinant PDI isoforms (PDIA1, PDIA3, PDIA4) are incubated with the alkyne-containing inhibitor in the presence or absence of cell lysate.
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is then performed to attach a fluorescent azide probe to the inhibitor-bound proteins.
-
The samples are resolved by SDS-PAGE, and the gel is analyzed for fluorescence.
-
Selective inhibitors will only show a fluorescent band corresponding to the molecular weight of PDIA1.[5]
-
Visualizing Pathways and Workflows
PDIA1's Role in Protein Folding and the Unfolded Protein Response (UPR)
PDIA1 plays a critical role in the ER by ensuring the correct folding of proteins that are destined for secretion or insertion into membranes. Inhibition of PDIA1 can potentially lead to an accumulation of misfolded proteins, which triggers the Unfolded Protein Response (UPR). However, studies have shown that selective inhibition of the PDIA1 'a' site by this compound has minimal sustained effects on the cellular UPR, suggesting that this specific inhibition does not cause global ER stress associated with protein misfolding.[2][3][4][5]
Caption: PDIA1's role in protein folding and the UPR signaling pathway.
Experimental Workflow for Validating this compound Selectivity
The following diagram illustrates the logical flow of experiments performed to validate the selectivity of this compound for the PDIA1 'a' site.
Caption: Workflow for validating the selectivity of this compound.
Conclusion
The experimental data robustly demonstrates that this compound is a highly potent and selective inhibitor of the PDIA1 'a' site. Its 30-fold selectivity over the 'a'' site and its high specificity for PDIA1 over other PDI family members make it a superior tool for investigating the specific functions of the PDIA1 'a' domain compared to less selective inhibitors like RB-11-ca and 16F16.[1][5][6] The detailed experimental protocols provided herein offer a clear framework for researchers to independently validate these findings and to utilize this compound in their own studies to explore the therapeutic potential of site-selective PDIA1 inhibition. The minimal impact of this compound on the overall unfolded protein response further highlights its targeted mechanism of action.[3][4][5]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wiseman.scripps.edu [wiseman.scripps.edu]
- 6. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of KSC-34's Effects with Genetic Knockdown of PDIA1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for investigating the function of Protein Disulfide Isomerase A1 (PDIA1): pharmacological inhibition using the selective inhibitor KSC-34 and genetic knockdown via techniques such as siRNA or shRNA. Both approaches are crucial for validating PDIA1 as a therapeutic target. This document outlines the comparative effects of these methods on cellular processes, presents quantitative data from relevant studies, and provides detailed experimental protocols for key assays.
Introduction to this compound and PDIA1
Protein Disulfide Isomerase A1 (PDIA1) is a critical chaperone protein residing in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and isomerization of disulfide bonds in newly synthesized proteins.[1] Its proper function is essential for protein folding and quality control. Dysregulation of PDIA1 has been implicated in various diseases, including cancer and neurodegenerative disorders.[1]
This compound is a potent and selective covalent inhibitor that targets the 'a' active site of PDIA1.[2][3][4][5] It has been shown to decrease the secretion of destabilized, amyloidogenic antibody light chains without inducing a global unfolded protein response (UPR), a common consequence of ER stress.[5][6] Cross-validating the effects of this compound with genetic knockdown of PDIA1 is a critical step in confirming that the observed cellular phenotypes are indeed a direct result of inhibiting PDIA1 function.
Comparative Analysis: this compound Inhibition vs. Genetic Knockdown
While both this compound and genetic knockdown aim to reduce PDIA1 activity, they operate through different mechanisms, each with its own advantages and potential limitations. This compound offers temporal control and dose-dependent inhibition, while genetic knockdown provides a high degree of specificity for the target protein. The concordance of phenotypes observed using both methods provides strong evidence for the on-target effects of this compound.
Data Presentation: Summary of Quantitative Effects
The following table summarizes the comparative effects of this compound and PDIA1 genetic knockdown on various cellular processes as reported in the literature.
| Cellular Process/Marker | Effect of this compound Treatment | Effect of PDIA1 Genetic Knockdown (siRNA/shRNA) | Key Findings & Concordance |
| Protein Secretion | Decreased secretion of destabilized amyloidogenic antibody light chains.[5][6] | Not explicitly reported for amyloidogenic light chains, but knockdown impairs folding of secretory proteins. | Both methods are expected to impair the proper folding and secretion of PDIA1-dependent proteins. |
| Unfolded Protein Response (UPR) | Minimal induction of a global UPR.[5][6] Selective activation of the IRE1α pathway at higher concentrations.[7] | Can induce ER stress and activate the UPR.[8] | This compound appears to have a more subtle effect on the UPR than complete protein knockdown, suggesting a potential therapeutic advantage. |
| Cell Viability/Apoptosis | Low toxicity reported in some cell lines.[7] | Can lead to apoptosis, especially in cancer cells.[9] | The effect on cell viability is context-dependent for both methods. |
| DNA Damage Repair Pathways | Not directly reported. | Downregulation of UHRF1 and RAD51, leading to increased sensitivity to DNA damaging agents.[10][11] | This is a key area for future cross-validation studies with this compound. |
| Redox Homeostasis | Not directly reported. | Can induce redox stress and mitochondrial dysfunction.[12] | Expected to be a concordant effect due to the role of PDIA1 in oxidative protein folding. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: PDIA1 Knockdown using siRNA and Western Blot Analysis
Objective: To genetically deplete PDIA1 protein levels in a chosen cell line and confirm the knockdown efficiency by Western blot.
Materials:
-
Target cells (e.g., MCF-7, HEK293)
-
PDIA1-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PDIA1 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 50-70% confluency on the day of transfection.
-
siRNA Transfection:
-
For each well, dilute 25 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 200 µL siRNA-lipid complex dropwise to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Pharmacological Inhibition with this compound and Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability of a chosen cell line.
Materials:
-
Target cells
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: PDIA1's role in protein folding and the inhibitory action of this compound.
Caption: Workflow for cross-validating this compound effects with PDIA1 knockdown.
References
- 1. UBIRA ETheses - Protein disulfide isomerase inhibition: a novel therapeutic strategy against pancreatic cancer [etheses.bham.ac.uk]
- 2. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wiseman.scripps.edu [wiseman.scripps.edu]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Unfolded Protein Response and the Role of Protein Disulfide Isomerase in Neurodegeneration [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Protein disulfide isomerase A1-associated pathways in the development of stratified breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of KSC-34 and its Analogs in Targeting Protein Disulfide Isomerase A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of KSC-34, a potent and selective inhibitor of the a-site of Protein Disulfide Isomerase A1 (PDIA1), and its key analogs. The document summarizes performance based on experimental data, outlines detailed experimental protocols, and visualizes key pathways and workflows to support further research and development.
Introduction to PDIA1 and the Role of Selective Inhibition
Protein Disulfide Isomerase A1 (PDIA1) is a critical enzyme localized to the endoplasmic reticulum (ER) that facilitates protein folding through the formation, reduction, and isomerization of disulfide bonds.[1][2] PDIA1 contains two catalytic active-site domains, 'a' and 'a'', each with a Cys-Gly-His-Cys (CGHC) motif.[1][2] Given its role in the secretion of pathogenic proteins, such as amyloidogenic antibody light chains, selective inhibition of PDIA1 is a promising therapeutic strategy.[1][3] this compound has emerged as a highly selective covalent inhibitor of the 'a' site of PDIA1, offering a valuable tool to probe the specific functions of this domain.[1][2][3][4]
Comparative Performance of this compound and Analogs
This compound was developed from a lead compound, RB-11-ca, and demonstrates superior potency and selectivity compared to both its predecessor and the commercially available PDIA1 inhibitor, 16F16.[1] The key distinguishing feature of this compound is its approximately 30-fold selectivity for the 'a' site over the 'a'' site of PDIA1.[1][2][3][4][5]
Table 1: In Vitro Inhibition of PDIA1 Reductase Activity
| Compound | Inhibition Type | kinact/KI (M-1s-1) | Relative Potency vs. 16F16 |
| This compound | Time-dependent, Covalent | 9.66 × 103[1][2][3][5] | ~38x |
| RB-11-ca | Time-dependent, Covalent | 3.35 × 103[1] | ~13x |
| 16F16 | Covalent | 2.52 × 102[1] | 1x |
Table 2: Selectivity and Cellular Effects
| Compound | Target Selectivity | Effect on Unfolded Protein Response (UPR) | Effect on Amyloidogenic Light Chain Secretion |
| This compound | Highly selective for PDIA1 over other PDI family members.[1][2][3][4][5] | Minimal sustained effects.[1][3][5] | Significantly decreases secretion.[1][3][5] |
| RB-11-ca | Less selective than this compound.[6] | Not explicitly stated | Not explicitly stated |
| 16F16 | Broader reactivity towards PDIs.[6] | Not explicitly stated | Not explicitly stated |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by selectively targeting the 'a' site of PDIA1 within the ER, thereby disrupting the proper folding and subsequent secretion of proteins that are highly dependent on PDIA1 activity. This is particularly relevant for pathogenic proteins like destabilized amyloidogenic antibody light chains. By inhibiting PDIA1, this compound reduces the secretion of these harmful proteins without inducing global ER stress.[1][3]
References
- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of KSC-34 and Non-Covalent PDIA1 Inhibitors
Introduction
Protein Disulfide Isomerase A1 (PDIA1) is a critical chaperone protein localized in the endoplasmic reticulum (ER) that catalyzes the formation, isomerization, and reduction of disulfide bonds in nascent proteins. Its role in maintaining protein homeostasis, or proteostasis, is essential for cellular function. Dysregulation of PDIA1 activity has been implicated in a variety of diseases, including cancer, neurodegeneration, and cardiovascular disorders, making it a compelling therapeutic target.[1][2]
Inhibitors of PDIA1 can be broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors. Covalent inhibitors form a permanent, irreversible bond with the target protein, often leading to prolonged inhibition.[3][4] Non-covalent inhibitors, in contrast, bind reversibly to the target through intermolecular interactions.[5][6] This guide provides a detailed comparison between KSC-34, a potent and selective covalent inhibitor of PDIA1, and several notable non-covalent inhibitors.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
The fundamental difference between this compound and non-covalent inhibitors lies in their interaction with the PDIA1 active site.
This compound: A Covalent Modifier this compound is a site-selective covalent inhibitor that specifically targets the 'a' active site of PDIA1.[7][8][9] Its chemical structure includes a chloroacetamide electrophile, which forms a covalent bond with the nucleophilic cysteine residue (C53) within the Cys-Gly-His-Cys (CGHC) motif of the 'a' domain.[7][8][10] This irreversible modification leads to time-dependent inhibition of PDIA1's reductase activity.[8][9]
Non-Covalent Inhibitors Non-covalent inhibitors, such as LOC14 and bepristat-2a, function as reversible, allosteric inhibitors.[5] They bind to pockets on the PDIA1 protein, distinct from the active site, inducing conformational changes that affect substrate binding or catalytic activity. This reversible binding means their inhibitory effect is dependent on the concentration of the inhibitor and its binding affinity.
Quantitative Comparison of PDIA1 Inhibitors
The following table summarizes key quantitative data for this compound and representative non-covalent PDIA1 inhibitors. Direct comparison of potency can be challenging due to different assay conditions and metrics reported in the literature.
| Inhibitor | Type | Target Site | IC50 (PDIA1) | Selectivity Highlights | Reference |
| This compound | Covalent | 'a' active site (C53) | 3.5 µM | ~30-fold selective for 'a' site over 'a'' site; selective over other PDI family members (PDIA3, PDIA4). | [7][8][10][11] |
| LOC14 | Non-Covalent | Allosteric | ~10 µM (reported) | Neuroprotective effects in Huntington's disease models. | [1][5] |
| CCF642 | Covalent | Active Site | 2.9 µM | Broad anti-multiple myeloma activity. | [5][11] |
| Bepristat-2a | Non-Covalent | Allosteric | Not specified | Inhibits thrombosis; enhances sensitivity of glioblastoma cells to topoisomerase II inhibitors. | [5] |
| E64FC26 | Covalent | Pan-PDI | 1.9 µM | Potent pan-inhibitor of the PDI family (PDIA1, PDIA3, PDIA4, TXNDC5, PDIA6). | [11][12] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate, enzyme concentration).
Experimental Protocols
Accurate comparison of inhibitor performance relies on standardized experimental methodologies. Below are summaries of key assays used to characterize PDIA1 inhibitors.
PDIA1 Reductase Activity Assay (Insulin Turbidity Assay)
This is the most common method to measure the reductase activity of PDIA1 and the potency of its inhibitors.
-
Principle: PDIA1 catalyzes the reduction of disulfide bonds in insulin. This causes the insulin B chain to precipitate, leading to an increase in turbidity that can be measured spectrophotometrically at 650 nm.[13][14]
-
Protocol Outline:
-
Recombinant human PDIA1 is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period in a reaction buffer (e.g., 100 mM sodium phosphate, 2 mM EDTA, pH 7.0).[15]
-
The reaction is initiated by adding dithiothreitol (DTT) and bovine insulin.[15]
-
The change in absorbance at 650 nm is monitored over time using a plate reader.
-
The rate of insulin reduction is calculated from the slope of the linear phase of the turbidity curve.
-
IC50 values are determined by plotting the inhibition of PDIA1 activity against the logarithm of the inhibitor concentration. For covalent inhibitors like this compound, time-dependent inhibition is assessed to calculate kinetic parameters like kinact/KI.[9]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of an inhibitor with PDIA1 within a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. When cells are heated, the unbound protein denatures and aggregates at a lower temperature than the ligand-bound protein.[16][17]
-
Protocol Outline:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cell suspension is divided into aliquots, which are heated to a range of different temperatures.
-
Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble PDIA1 remaining in the supernatant at each temperature is quantified, typically by Western blot or mass spectrometry.[16]
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples confirms target engagement.
-
Role of PDIA1 in Signaling Pathways and Therapeutic Implications
PDIA1 is overexpressed in various cancers and plays a crucial role in tumor progression, survival, and therapy resistance.[5][18][19] Its inhibition can impact several cancer-related signaling pathways.
-
ER Stress and Unfolded Protein Response (UPR): By inhibiting PDIA1, the protein folding capacity of the ER is compromised, leading to an accumulation of misfolded proteins. This induces ER stress and activates the Unfolded Protein Response (UPR).[1] While this compound was shown to have minimal sustained effects on the UPR, suggesting selective inhibition may avoid global ER stress, potent pan-PDI inhibitors can overwhelm the UPR, leading to apoptosis in cancer cells that are already under high proteotoxic stress.[9][20]
-
Androgen Receptor (AR) Stability: In prostate cancer, PDIA1 is critical for maintaining the stability of the androgen receptor, a key driver of the disease. Inhibition of PDIA1 leads to AR degradation, suppressing tumor growth and sensitizing cells to AR-targeting drugs.[18][21]
-
DNA Damage Response: PDIA1 inhibition has been shown to downregulate DNA repair proteins like RAD51. This can sensitize cancer cells to DNA-damaging agents and radiotherapy.[5]
Conclusion
The choice between a covalent inhibitor like this compound and a non-covalent inhibitor depends on the desired therapeutic outcome.
-
This compound offers high potency and selectivity for the 'a' site of PDIA1.[8][9] Its covalent mechanism ensures prolonged target inhibition, which can be advantageous for achieving a sustained therapeutic effect. The selectivity of this compound may also help to minimize off-target effects and avoid inducing a global unfolded protein response, which could be toxic to normal cells.[9]
-
Non-covalent inhibitors provide a reversible mode of action, which can be beneficial for fine-tuning dosage and minimizing the risk of toxicity associated with permanent target modification.[6] Allosteric inhibitors like LOC14 and bepristat-2a may offer different selectivity profiles and downstream effects compared to active-site directed inhibitors.[5]
Ultimately, the development of both covalent and non-covalent inhibitors expands the toolkit available to researchers. Highly selective tool compounds like this compound are invaluable for dissecting the specific functions of PDIA1's different domains, while non-covalent inhibitors may offer a more tunable pharmacological profile for therapeutic applications.
References
- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repo.uni-hannover.de [repo.uni-hannover.de]
- 15. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Protein disulfide isomerase A1-associated pathways in the development of stratified breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Blocking PDIA1 and PDIA5 Boosts Prostate Cancer Treatment | Technology Networks [technologynetworks.com]
Validating the On-Target Effects of KSC-34 Using Mass Spectrometry: A Comparative Guide
For researchers and drug development professionals, rigorously validating the on-target effects of a chemical probe is a critical step in early-stage drug discovery. This guide provides a comparative analysis of KSC-34, a selective inhibitor of the 'a' site of Protein Disulfide Isomerase A1 (PDIA1), with other known PDIA1 inhibitors. It further details mass spectrometry-based methodologies for quantifying target engagement and downstream signaling effects.
This compound is a potent and selective covalent inhibitor of the a-site of PDIA1, an enzyme crucial for protein folding within the endoplasmic reticulum.[1][2] Its selectivity offers a refined tool to probe the specific functions of PDIA1's 'a' catalytic domain. This guide will compare this compound to other PDIA1 inhibitors and provide detailed protocols for mass spectrometry-based validation of its on-target effects.
Comparison of this compound with Alternative PDIA1 Inhibitors
This compound distinguishes itself from other PDIA1 inhibitors through its high potency and remarkable selectivity for the 'a' domain over the 'a'' domain of PDIA1. This specificity is crucial for dissecting the distinct roles of the two catalytic sites. The following table summarizes the quantitative comparison of this compound with other known PDIA1 inhibitors.
| Inhibitor | Target | Potency (kinact/KI, M-1s-1) | 'a' Site Selectivity ('a' vs 'a'') | Mechanism of Action | Key Features |
| This compound | PDIA1 'a' site | 9.66 × 10³ | 30-fold | Covalent modification of C53 | High potency and 'a' site selectivity.[1][2] |
| RB-11-ca | PDIA1 'a' site | 3.35 × 10³ | 21-fold | Covalent | Precursor to this compound with lower potency and selectivity.[1] |
| 16F16 | PDIA1 | 2.52 × 10² | 2-fold | Covalent | Commercially available, but with significantly lower potency and selectivity compared to this compound.[1] |
| PACMA-31 | PDI family | IC50 = 10 µM | Not specified | Covalent, irreversible | Orally active and suppresses tumor growth, but may have broader reactivity with other PDI family members.[3][4][5] |
| CCF642-34 | PDIA1 | Kinact = 88 nM | Not specified | Covalent | Orally bioavailable and effective against multiple myeloma.[6] |
Mass Spectrometry-Based On-Target Validation
Mass spectrometry (MS)-based proteomics offers powerful, unbiased methods to confirm and quantify the engagement of a drug with its intended target in a complex biological system. Two prominent techniques for validating the on-target effects of covalent inhibitors like this compound are Limited Proteolysis-Mass Spectrometry (LiP-MS) and Thermal Proteome Profiling (TPP).
Experimental Protocols
LiP-MS identifies changes in protein conformation upon ligand binding. The binding of a covalent inhibitor like this compound can alter the accessibility of protease cleavage sites on the target protein, leading to a unique peptide fingerprint that can be quantified by mass spectrometry.
Protocol:
-
Native Cell Lysis: Prepare a native cell lysate to preserve protein structures.
-
Compound Incubation: Treat the native lysate with this compound or a vehicle control for a specified time (e.g., 5 minutes).
-
Limited Proteolysis: Add a nonspecific protease (e.g., Proteinase K) for a short, precisely timed incubation (e.g., 5 minutes at 25°C) to induce limited cleavage.
-
Denaturation and Full Digestion: Heat-inactivate the protease and then denature the proteins. Proceed with a standard tryptic digestion to generate peptides suitable for MS analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify peptides that show a significant change in abundance between the this compound-treated and control samples. These peptides correspond to regions of the protein where the structure was altered by inhibitor binding.
TPP measures the change in the thermal stability of proteins upon ligand binding. Covalent modification by this compound is expected to increase the thermal stability of its target, PDIA1.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell lysates into separate tubes and heat them to a range of different temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to separate the soluble (unfolded) proteins from the aggregated (denatured) proteins.
-
Protein Digestion and Labeling: Digest the soluble protein fractions with trypsin and label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: For each protein, plot the relative amount of soluble protein at each temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Mass spectrometry workflow for validating this compound on-target effects.
Caption: PDIA1's role in protein folding and the effect of this compound inhibition.
References
- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PACMA 31 | Protein Disulfide Isomerase | Tocris Bioscience [tocris.com]
- 6. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
KSC-34: A Comparative Analysis of its Efficacy Across Diverse Cell Types
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of KSC-34's performance against other alternatives, supported by experimental data. This compound is a potent and selective covalent inhibitor of the a-site of Protein Disulfide Isomerase A1 (PDIA1), an enzyme implicated in various disease pathologies including cancer and amyloidogenic diseases.
This compound distinguishes itself by its high selectivity for PDIA1 over other members of the PDI family, minimizing off-target effects.[1][2][3] This specificity is a significant advantage over broader PDI inhibitors like RB-11-ca, which also targets PDIA4 and PDIA6.[2][4] This guide will delve into the efficacy of this compound in various cell lines, its mechanism of action, and detailed experimental protocols for its evaluation.
Comparative Efficacy of this compound and Alternatives
The following table summarizes the quantitative data on the efficacy of this compound and other PDI inhibitors across different cell types and disease models.
| Cell Type | Compound | Target | Efficacy Metric | Result | Reference |
| ALMC-2 (Amyloidosis plasma cells) | This compound | PDIA1 | Amyloidogenic Light Chain (ALLC) Secretion | 25% reduction | [5] |
| ALMC-2 (Amyloidosis plasma cells) | RB-11-ca | PDIA1, PDIA4, PDIA6 | Amyloidogenic Light Chain (ALLC) Secretion | 35% reduction | [5] |
| HEK293DAX (Amyloidosis model) | This compound | PDIA1 | FTALLC Secretion | Significant reduction (PDIA1-dependent) | [1] |
| THP-1 (Monocytic cell line) | This compound | PDIA1 | IL-1β Secretion | Reduced secretion | [2] |
| THP-1 (Monocytic cell line) | RB-11-ca | PDIA1, PDIA4, PDIA6 | IL-1β Secretion | Reduced secretion | [2] |
| Huh7 (Hepatocellular carcinoma) | This compound | PDIA1 | DENV2 NS3 Protein Levels | No significant reduction | [4] |
| Huh7 (Hepatocellular carcinoma) | RB-11-ca | PDIA1, PDIA4, PDIA6 | DENV2 NS3 Protein Levels | ~40% reduction | [4] |
| HeLa (Cervical cancer) | RB-11-ca | PDIA1, PDIA4, PDIA6 | Cell Proliferation | Inhibition in the micromolar range | [2] |
| Glioblastoma cells | BAP2 | PDIA1 (b-type domains) | Apoptosis | Induces apoptosis | [6] |
| Ovarian cancer cells | PACMA-31 | Multiple PDIs | Cell Growth | Inhibition | [6] |
Mechanism of Action: PDIA1 Inhibition
This compound exerts its effects by selectively and covalently modifying Cysteine 53 in the a-domain of PDIA1.[2][3] PDIA1 is a crucial enzyme in the endoplasmic reticulum (ER) responsible for the formation, reduction, and isomerization of disulfide bonds during protein folding.[7] By inhibiting PDIA1, this compound disrupts the proper folding and secretion of specific proteins that are highly dependent on PDIA1 activity. This targeted action is particularly effective in diseases characterized by the misfolding and aggregation of proteins, such as amyloidosis, where it reduces the secretion of destabilized amyloidogenic antibody light chains.[1][2]
In contrast to its targeted effect on pathogenic protein secretion, this compound shows minimal induction of the global unfolded protein response (UPR), suggesting it does not cause widespread ER stress, a common side effect of less selective PDI inhibitors.[1][2]
Caption: Mechanism of this compound action in the Endoplasmic Reticulum.
Experimental Protocols
Cell Viability Assay
A detailed protocol for assessing the impact of this compound on cell viability is crucial for distinguishing targeted efficacy from general cytotoxicity.
-
Cell Seeding: Plate cells (e.g., ALMC-1, ALMC-2) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
Viability Reagent: Add a viability reagent such as AlamarBlue to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plates for a specified time, and then measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. IC50 values can be determined from dose-response curves.
Protein Secretion Analysis (ELISA)
This protocol is designed to quantify the effect of this compound on the secretion of a specific protein of interest, such as amyloidogenic light chains.
-
Cell Treatment: Treat cells with this compound or a vehicle control for a predetermined time (e.g., 18 hours).
-
Conditioned Media Collection: Collect the conditioned media from the treated cells.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the protein of interest.
-
Block non-specific binding sites.
-
Add the collected conditioned media to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the resulting signal using a plate reader.
-
-
Data Analysis: Quantify the concentration of the secreted protein based on a standard curve and compare the levels between this compound-treated and control cells.
In-gel Fluorescence Labeling of PDI Targets
This method allows for the visualization of covalent modification of PDI family members by alkyne-containing probes like this compound.
-
Cell Treatment: Treat cells with an alkyne-containing PDI inhibitor (e.g., this compound, RB-11-ca) for a specified duration (e.g., 18 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a fluorescent azide (e.g., TAMRA-azide) to the cell lysate.
-
SDS-PAGE and Imaging: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently labeled bands using an appropriate gel imager. This allows for the assessment of which PDI family members are targeted by the inhibitor.
References
- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Pharmacologic targeting of plasma cell endoplasmic reticulum proteostasis to reduce amyloidogenic light chain secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
KSC-34: A Potent and Selective Inhibitor of Protein Disulfide Isomerase A1
A Comparative Analysis of KSC-34 Against Other Known Protein Disulfide Isomerase (PDI) Inhibitors for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of this compound's potency and mechanism of action against a panel of established Protein Disulfide Isomerase (PDI) inhibitors. The data presented is intended to assist researchers in selecting the most appropriate tool compound for their specific research needs in the fields of protein folding, redox biology, and drug discovery.
Introduction to this compound
This compound is a potent and selective covalent inhibitor of the 'a' active site of Protein Disulfide Isomerase A1 (PDIA1), a key enzyme in the endoplasmic reticulum responsible for catalyzing the formation and isomerization of disulfide bonds in newly synthesized proteins.[1][2][3] this compound exhibits an IC50 of 3.5 µM and demonstrates a 30-fold selectivity for the a-domain over the a'-domain of PDIA1.[1][2][3] Its mechanism of action involves the covalent modification of the cysteine residue at position 53 (C53) within the 'a' active site.[1][2] The inhibitor displays time-dependent inhibition of PDIA1 reductase activity with a kinact/KI of 9.66 × 10³ M⁻¹s⁻¹.[1][4][5]
Comparative Potency of PDI Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound in comparison to a range of other known PDI inhibitors. The data has been compiled from various literature sources and commercial suppliers.
| Inhibitor | Target(s) | IC50 | Mechanism of Action | Reference(s) |
| This compound | PDIA1 ('a' site-selective) | 3.5 µM | Covalent | [1][2][3] |
| RB-11-ca | PDIA1 ('a' site-selective) | ~3-fold less potent than this compound | Covalent | [6] |
| 16F16 | PDI family | ~5 µM (liver cancer cells) | Covalent | [7][8] |
| PACMA-31 | PDI family | 10 µM | Irreversible, Covalent | [9][10] |
| CCF642 | PDI family | 2.9 µM | Covalent | [1][5] |
| E64FC26 | Pan-PDI family | 1.9 µM (PDIA1) | Covalent | [1][2][11] |
| ML359 | PDI | 250 nM | Reversible | [3][4] |
| Juniferdin | PDI | 156 nM | Reversible | [3] |
| LOC14 | PDI (PDIA3) | 500 nM (EC50) | Reversible, Allosteric | [1] |
| Bacitracin | PDI (non-selective) | 20 µM - 1050 µM | Disulfide bond formation |
Experimental Protocols
PDI Reductase Activity Assay (Insulin Turbidity Assay)
This assay measures the ability of PDI to reduce the disulfide bonds of insulin, leading to the aggregation of the insulin B-chain, which can be monitored by an increase in turbidity.
Materials:
-
Human recombinant PDI
-
Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT) solution (100 mM)
-
Sodium Phosphate Buffer (100 mM, pH 7.0)
-
EDTA solution (100 mM, pH 7.0)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 650 nm
Procedure:
-
Prepare a reaction cocktail containing Sodium Phosphate Buffer, EDTA solution, and insulin solution.
-
In a 96-well plate, add the reaction cocktail.
-
Add the desired concentration of the PDI inhibitor (or vehicle control) to the respective wells.
-
Add the PDI enzyme to the wells. A typical final concentration is around 0.5 µM.
-
Initiate the reaction by adding DTT to a final concentration of 1 mM.
-
Immediately begin monitoring the change in absorbance at 650 nm at regular intervals (e.g., every 5 minutes) at 25°C.
-
The rate of insulin aggregation is determined by the linear increase in absorbance over time. The potency of the inhibitor is calculated by comparing the rates in the presence and absence of the compound.
PDI Reductase Activity Assay (di-E-GSSG Fluorescence Assay)
This is a more sensitive fluorescence-based assay that measures the PDI-catalyzed reduction of a quenched fluorescent substrate, di-eosin-glutathione disulfide (di-E-GSSG).
Materials:
-
Human recombinant PDI
-
di-E-GSSG substrate
-
Dithiothreitol (DTT) or another reducing agent
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, 2 mM EDTA, pH 7.0)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~490/580 nm)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and di-E-GSSG substrate.
-
Add the desired concentration of the PDI inhibitor (or vehicle control) to the respective wells of a black microplate.
-
Add the PDI enzyme to the wells.
-
Initiate the reaction by adding the reducing agent (e.g., DTT).
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode for 20-60 minutes at room temperature.
-
The rate of the reaction is determined from the linear portion of the fluorescence increase over time. The inhibitory effect is calculated by comparing the rates with and without the inhibitor.
Visualizing PDI Inhibition and Catalytic Cycle
To better understand the mechanism of PDI and how inhibitors like this compound interfere with its function, the following diagrams illustrate the experimental workflow and the enzyme's catalytic cycle.
The diagram above outlines the general workflow for screening PDI inhibitors, from reagent preparation to data analysis.
References
- 1. Reduction-reoxidation cycles contribute to catalysis of disulfide isomerization by protein-disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein disulfide isomerase a multifunctional protein with multiple physiological roles [frontiersin.org]
- 4. Catalysis of Protein Folding by Protein Disulfide Isomerase and Small-Molecule Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput turbidometric assay for screening inhibitors of protein disulfide isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.co.jp [abcam.co.jp]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of redox state and reductase activity of protein disulfide isomerase under different redox environments using a sensitive fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for KSC-34
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of KSC-34, a potent and selective covalent inhibitor of protein disulfide isomerase A1 (PDIA1), is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its reactive nature as a chloroacetamide-containing compound and its biological activity, specific procedures must be followed to mitigate risks to personnel and the environment. This document provides a comprehensive guide to the safe handling and disposal of this compound, grounded in established laboratory safety protocols for hazardous chemical waste.
Chemical and Safety Data Summary
To facilitate safe handling and disposal, key data points for this compound and related hazardous compounds are summarized below. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Parameter | Value/Information | Source/Guideline |
| Chemical Name | This compound | N/A |
| CAS Number | 2226201-97-2 | [1] |
| Molecular Formula | C21H28ClN7O | [1] |
| Known Hazards | Covalent modifier, contains chloroacetamide (a reactive electrophile).[1][2] Similar compounds are often classified as toxic and may cause allergic skin reactions. | [3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side-shields, lab coat. | [3][4] |
| Handling Precautions | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or aerosols and prevent skin and eye contact. | [3][4] |
| Waste Classification | Hazardous Chemical Waste | [1][2][5] |
| UN Number (for transport of similar toxic solids) | 2811 | [3] |
| Transport Hazard Class (for similar toxic solids) | 6.1 (Toxic substances) | [3] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the mandatory steps for the safe disposal of this compound from the point of generation to final collection. Adherence to these procedures is essential for minimizing exposure and ensuring environmental protection.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes:
-
Pure or unused this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated personal protective equipment (e.g., gloves).
-
Spill cleanup materials.
-
-
Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.[5][6]
2. Waste Collection and Containment:
-
Collect all this compound waste in a designated, leak-proof hazardous waste container that is chemically compatible with the compound.[4][5]
-
The container must be kept securely closed except when adding waste.[1][2]
-
For liquid waste, use secondary containment to prevent spills.[5][7]
3. Labeling of Waste Containers:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.[4]
-
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]
5. Disposal of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste.[7]
-
For acutely hazardous materials, it is best practice to triple-rinse the container. The first rinseate must be collected and disposed of as hazardous waste.[2][7] Subsequent rinses should also be collected as hazardous waste.
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as regular solid waste, if permitted by your institution's policies.[2][4]
6. Request for Waste Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.[1][4]
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.[4]
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final removal from the laboratory.
By adhering to these detailed procedures, researchers and laboratory personnel can effectively manage the risks associated with this compound and ensure a safe and compliant research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling KSC-34
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the novel research compound KSC-34. As a preferred source for laboratory safety and chemical handling, this guide aims to build deep trust by providing value beyond the product itself. The following procedural, step-by-step guidance directly addresses specific operational questions for the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure contains a chloroacetamide electrophile. Therefore, its hazard profile is conservatively based on the known hazards of 2-chloroacetamide. This compound should be handled with caution as a potentially toxic and reactive compound.
Quantitative Hazard Data Summary
The following table summarizes key hazard information for 2-chloroacetamide, which should be used as a conservative guide for handling this compound.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 3) |
| Danger | H301: Toxic if swallowed.[1] |
| Skin Sensitization (Category 1) |
| Warning | H317: May cause an allergic skin reaction.[1] |
| Reproductive Toxicity (Category 2) |
| Warning | H361: Suspected of damaging fertility or the unborn child.[1] |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 3) | None | None | H402: Harmful to aquatic life. |
Toxicological Data (for 2-chloroacetamide):
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 138 mg/kg |
| Oral LD50 | Mouse | 155 mg/kg |
| Oral LD50 | Rabbit | 122 mg/kg |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | A fully buttoned lab coat must be worn. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or a chemical fume hood. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet. |
Operational Plan: Handling and Storage
Reconstitution of this compound
-
Preparation : Before opening the vial, briefly centrifuge it to ensure all the lyophilized powder is at the bottom.
-
Solvent Selection : this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Procedure :
-
Allow the vial of this compound to equilibrate to room temperature.
-
Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
-
Storage of this compound Solutions
-
Lyophilized Powder : Store at -20°C for long-term storage.
-
Stock Solution (in DMSO) : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Experimental Protocol: Cell-Based Assay
The following is a detailed methodology for a typical cell-based assay using this compound to assess its inhibitory effect on the PDIA1 signaling pathway.
-
Cell Culture :
-
Culture human breast cancer cells (MCF-7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding :
-
Seed MCF-7 cells in 96-well plates at a density of 1 x 10^4 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment :
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range of 4 µM to 40 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
-
Incubation :
-
Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis :
-
Assess cell viability using a standard method such as the MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : This includes contaminated gloves, pipette tips, and plasticware. Collect in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : This includes unused this compound solutions and contaminated cell culture medium. Collect in a sealed and clearly labeled hazardous waste container.
-
Disposal Method : All this compound waste must be disposed of through your institution's hazardous waste management program. Chemical incineration is the preferred method of disposal for chloroacetamide compounds. Do not dispose of this compound down the drain.
Mandatory Visualizations
Caption: Workflow for the safe handling, reconstitution, experimental use, and disposal of this compound.
Caption: this compound covalently inhibits PDIA1, disrupting protein folding and impacting cellular stress pathways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
